Cadmium;ZINC
Description
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Structure
2D Structure
Properties
CAS No. |
647831-87-6 |
|---|---|
Molecular Formula |
Cd3Zn4 |
Molecular Weight |
598.8 g/mol |
IUPAC Name |
cadmium;zinc |
InChI |
InChI=1S/3Cd.4Zn |
InChI Key |
PNUHACBGNUPJDL-UHFFFAOYSA-N |
Canonical SMILES |
[Zn].[Zn].[Zn].[Zn].[Cd].[Cd].[Cd] |
Origin of Product |
United States |
Significance of Cadmium Zinc Compounds in Advanced Materials Science
The significance of cadmium-zinc (Cd-Zn) compounds in advanced materials science stems from their unique and tunable electronic and optical properties. These materials, which include alloys and various chemical compounds, serve as critical components in a wide array of modern technologies.
Cadmium-zinc alloys are valued for their mechanical, thermal, and electrical properties, such as high tensile and fatigue strength, hardness, and heat resistance. nepjol.info They are used as medium-temperature solders that form strong, corrosion-resistant joints, making them suitable for joining dissimilar metals like aluminum to copper. kappalloy.com Specifically, the 83Cd/17Zn alloy has a eutectic melting point of 265°C and is widely used in furnace soldering of aluminum alloys. kappalloy.com The addition of zinc to cadmium can expand the workable "slushy" range during cooling and enhance the strength and electrical conductivity of the solder joint. kappalloy.com Furthermore, these alloys find applications in the aerospace, electrical, defense, mining, nuclear, and offshore industries due to their excellent corrosion resistance and low friction coefficient. nepjol.info
In the realm of semiconductors, cadmium-zinc compounds are of paramount importance. Cadmium Zinc Telluride (CZT), an alloy of cadmium telluride and zinc telluride, is a direct bandgap semiconductor with a tunable bandgap ranging from approximately 1.4 to 2.2 eV. wikipedia.org This property makes it highly valuable for a variety of applications, including semiconductor radiation detectors, photorefractive gratings, electro-optic modulators, and solar cells. wikipedia.orgontosight.ai CZT-based radiation detectors can operate at room temperature, a significant advantage over materials like germanium that require cooling. wikipedia.org They offer high sensitivity for X-rays and gamma rays and superior energy resolution compared to scintillator detectors. wikipedia.org
Another significant class of materials is the core-shell quantum dots, such as Cadmium Selenide (B1212193)/Zinc Sulfide (B99878) (CdSe/ZnS). These nanocrystals consist of a CdSe core encapsulated by a wider bandgap ZnS shell. americanelements.com This structure enhances the stability and luminescence of the quantum dots, protecting the core's optical properties from environmental degradation. nn-labs.com CdSe/ZnS quantum dots exhibit high quantum yields and narrow emission spectra, with emission wavelengths that can be tuned by altering the particle size. americanelements.com These properties make them ideal for applications in light-emitting diodes (LEDs) and biomedical imaging. americanelements.comontosight.ai
Cadmium Zinc Sulfide (CdZnS), a semiconductor material combining the properties of cadmium sulfide and zinc sulfide, is another compound with significant potential. ontosight.ai Its tunable bandgap allows for its use in optical devices like LEDs and lasers. ontosight.ai The synthesis of CdZnS can be achieved through various methods, including chemical precipitation and sol-gel processing. ontosight.ai
Historical Context of Cadmium Zinc Compound Research
The exploration of cadmium-zinc chemical systems has a rich history rooted in the discovery of the elements themselves. Cadmium was discovered in 1817 by Friedrich Stromeyer in Germany as an impurity in zinc carbonate. dartmouth.eduusgs.govwikipedia.org For a century, Germany was the primary producer of the metal. wikipedia.org The first commercial production of cadmium metal began in the 1880s as a byproduct of smelting zinc ores. usgs.gov In the United States, commercial production started in 1907. usgs.gov
Early applications of cadmium included its use as a pigment, with cadmium sulfide (B99878) being used to create brilliant yellow to deep orange colors in paints by the 1840s. dartmouth.edu The use of cadmium expanded significantly in the 20th century, particularly in electroplating to provide corrosion resistance to steel and other metals. dartmouth.edubritannica.com By the 1940s, electroplating accounted for a significant portion of cadmium consumption. usgs.gov
The development of cadmium-zinc alloys for soldering and other applications also has historical roots. These alloys were recognized for their ability to form strong, corrosion-resistant joints, particularly at medium temperatures. nepjol.infokappalloy.com The addition of cadmium to other metals was found to improve their mechanical properties, such as strength and hardness. britannica.comnih.gov
Research into the semiconductor properties of cadmium-zinc compounds is a more recent development, driven by the needs of the electronics and optoelectronics industries. The study of the Cd-Zn-Te ternary system phase diagram, for instance, has been crucial for the development of Cadmium Zinc Telluride (CZT) as a material for radiation detectors and other advanced applications. osti.gov Similarly, the synthesis and characterization of quantum dots like CdSe/ZnS have been a major focus of research in recent decades, leading to breakthroughs in nanotechnology and its applications. americanelements.comnn-labs.com
A notable historical event involving a cadmium-zinc compound was the U.S. Army's dispersion tests of zinc cadmium sulfide (ZnCdS) during the 1950s and 1960s. dartmouth.edunih.gov ZnCdS was used as a tracer to simulate the atmospheric dispersion of biological warfare agents due to its fluorescent properties and what was believed to be its non-toxic nature at the time. nih.gov
Current Research Trajectories in Cadmium Zinc Chemistry
Solution-Phase Synthesis Techniques
Solution-phase synthesis offers a versatile and cost-effective approach to producing a variety of cadmium-zinc nanomaterials, including thin films and nanoparticles. These methods allow for excellent control over the composition, size, and morphology of the final product.
Chemical Bath Deposition (CBD) for Thin Film Fabrication
Chemical Bath Deposition (CBD) is a widely utilized technique for fabricating thin films of cadmium zinc sulfide (CdxZn1-xS) due to its simplicity and cost-effectiveness. research-nexus.net This method involves the controlled precipitation of the desired compound from a chemical bath containing the precursor ions. The process is particularly attractive for large-scale production in the photovoltaic industry. research-nexus.net
In a typical CBD process for CdxZn1-xS, an aqueous solution is prepared containing a cadmium salt (like cadmium chloride or cadmium acetate), a zinc salt (like zinc chloride or zinc acetate), and a sulfur source, most commonly thiourea (B124793). tandfonline.comgrin.comscirp.orgatlantis-press.com A complexing agent, such as ammonium (B1175870) nitrate (B79036), is often added to control the release of metal ions, and the pH of the bath is adjusted to an alkaline value, typically around 11, using a base like potassium hydroxide (B78521) or aqueous ammonia. tandfonline.comatlantis-press.com The deposition is carried out at elevated temperatures, generally between 75°C and 82°C. grin.comscirp.org
The chemical reactions involve the slow decomposition of thiourea in the alkaline medium to release sulfide ions (S²⁻). These ions then react with the free cadmium (Cd²⁺) and zinc (Zn²⁺) ions present in the bath to form CdxZn1-xS, which deposits as a thin film onto a substrate immersed in the solution. diva-portal.org The relative concentrations of the cadmium and zinc precursors in the bath directly influence the composition (the value of 'x') of the resulting ternary film. tandfonline.com
Researchers have successfully deposited CdxZn1-xS thin films with varying compositions, exhibiting both cubic and hexagonal crystal structures. research-nexus.net The optical properties of these films are highly tunable; the optical band gap can be varied from approximately 2.6 eV to 3.6 eV, and the films can achieve a transmittance of 50% to 85% in the visible spectrum. research-nexus.netscirp.org These properties make CdxZn1-xS thin films produced by CBD promising candidates for window layers in solar cells. grin.comdiva-portal.org
Table 1: Parameters for Chemical Bath Deposition of CdxZn1-xS Thin Films
| Parameter | Typical Value/Range | Precursors/Reagents | Source |
|---|---|---|---|
| Cadmium Source | 0.015 M - 0.3 M | Cadmium Chloride (CdCl₂), Cadmium Acetate (B1210297) (Cd(CH₃COO)₂) | tandfonline.comscirp.orgatlantis-press.com |
| Zinc Source | 0.015 M - 0.25 M | Zinc Chloride (ZnCl₂), Zinc Acetate (Zn(CH₃COO)₂) | tandfonline.comscirp.orgatlantis-press.com |
| Sulfur Source | 0.05 M - 0.25 M | Thiourea (CS(NH₂)₂) | scirp.orgatlantis-press.commdpi.com |
| Complexing Agent | - | Ammonium Nitrate (NH₄NO₃) | tandfonline.com |
| pH | ~11 | Potassium Hydroxide (KOH), Aqueous Ammonia (NH₃) | atlantis-press.com |
| Temperature | 75°C - 82°C | - | grin.comscirp.org |
| Substrate | Glass | - | research-nexus.netatlantis-press.com |
| Resulting Band Gap | 2.6 eV - 3.6 eV | - | research-nexus.net |
| Transmittance | 50% - 85% | - | research-nexus.netscirp.org |
Sol-Gel Methods for Nanomaterial Synthesis
The sol-gel method is a versatile chemical solution-based technique used for synthesizing a variety of nanomaterials, including cadmium-zinc compounds like cadmium-doped zinc oxide (Cd-ZnO) and cadmium zinc sulfide (CdZnS). chalcogen.roontosight.ai This process is favored for its ability to produce materials with high purity, uniform nanoparticle size, and controlled stoichiometry at relatively low temperatures. chalcogen.robiointerfaceresearch.com
The synthesis process begins with the creation of a "sol," which is a colloidal suspension of nanoparticles. This is typically achieved by dissolving metal precursors, such as zinc acetate and cadmium nitrate tetrahydrate, in a suitable solvent, often a mixture of ethanol (B145695) and water. chalcogen.roscientific.netproquest.com The solution is stirred to ensure homogeneity. A precipitating agent, like sodium hydroxide, is then added dropwise to the solution. chalcogen.ro This initiates hydrolysis and condensation reactions, leading to the formation of a "gel," which is a three-dimensional network of interconnected nanoparticles. chalcogen.ro
The resulting gel is then aged, washed to remove impurities, and dried. A final calcination step at elevated temperatures is often employed to remove any remaining organic residues and to crystallize the desired nanomaterial. chalcogen.ro The properties of the final product, such as crystallite size and morphology, can be tuned by controlling various parameters, including the type of solvent, the concentration of precursors, the pH of the solution, and the calcination temperature. scientific.netcolab.ws
For instance, studies have shown that using ethanol as a solvent can lead to smaller Cd-doped ZnO nanoparticles compared to methanol (B129727), resulting in higher absorbance. scientific.net The sol-gel method has been successfully used to synthesize Cd-doped ZnO nanoparticles with crystallite sizes ranging from 35 to 50 nm and spherical shapes. scientific.net Doping with cadmium has been observed to decrease the particle size and extend the light absorption properties of ZnO into the visible region. scientific.net
Table 2: Sol-Gel Synthesis of Cadmium-Doped Zinc Oxide Nanoparticles
| Parameter | Reagent/Condition | Purpose | Source |
|---|---|---|---|
| Zinc Precursor | Zinc Acetate | Source of Zinc | scientific.netproquest.com |
| Cadmium Precursor | Cadmium Nitrate Tetrahydrate | Dopant Source | scientific.netproquest.com |
| Solvent | Ethanol, Methanol | Reaction Medium | chalcogen.roscientific.net |
| Precipitating Agent | Sodium Hydroxide | To initiate gel formation | chalcogen.ro |
| Resulting Nanoparticle Size | 35-50 nm | - | scientific.net |
| Effect of Cd Doping | Decreased particle size, extended visible light absorption | - | scientific.net |
Hydrothermal and Solvothermal Approaches
Hydrothermal and solvothermal methods are prominent techniques for synthesizing crystalline nanomaterials, including cadmium zinc sulfide (CdZnS) and related compounds. nih.govjst.go.jp These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, typically an autoclave. mdpi.com These conditions facilitate the dissolution and recrystallization of materials, leading to the formation of well-defined nanostructures.
In a typical hydrothermal synthesis of CdS, a cadmium source like cadmium acetate and a sulfur source such as thiosemicarbazide (B42300) are dissolved in water. worldscientific.com A surfactant, for instance, hexamethylene tetramine, may be added to control the morphology of the resulting nanoparticles. worldscientific.com The mixture is then sealed in an autoclave and heated to a specific temperature, for example, 473 K (200°C), for an extended period, which can be up to 72 hours. nih.gov After the reaction, the autoclave is cooled, and the resulting product is filtered, washed, and dried.
The solvothermal method follows a similar principle but utilizes organic solvents instead of water. mdpi.com This allows for a wider range of reaction temperatures and can influence the size, shape, and crystalline phase of the final product. researchgate.net For example, the synthesis of CdS/ZnS core/shell nanorods has been achieved through a solvothermal process followed by a surface functionalization step. acs.org
The key parameters that can be adjusted to control the synthesis include the choice of precursors, solvents, surfactants, reaction temperature, and time. researchgate.netcore.ac.uk For instance, pure CdS has been synthesized by the reaction of cadmium oxide (CdO) and sulfur at 240°C under hydrothermal conditions. jst.go.jp Similarly, pure zinc sulfide (ZnS) can be obtained from the reaction of zinc (Zn) or zinc oxide (ZnO) with sulfur at the same temperature. jst.go.jp These methods offer a high degree of control over the product's characteristics and are capable of producing a variety of nanostructures, including nanoparticles, nanorods, and flower-like nanoclusters. worldscientific.comacs.org
Table 3: Hydrothermal/Solvothermal Synthesis of Cadmium-Zinc Compounds
| Compound | Precursors | Solvent/Surfactant | Temperature | Time | Resulting Morphology | Source |
|---|---|---|---|---|---|---|
| CdS | Cadmium Acetate, Sodium Sulfate (B86663) | Water | 473 K (200°C) | 72 h | Nanoparticles | nih.gov |
| CdS | Cadmium Acetate, Thiosemicarbazide, Sodium Hydroxide | Hexamethylene Tetramine (surfactant) | - | - | Flower-like nanoclusters | worldscientific.com |
| CdS | Cadmium Oxide, Sulfur | Water | 240°C | - | Rod-shaped crystals | jst.go.jp |
| ZnS | Zinc or Zinc Oxide, Sulfur | Water | 240°C | - | Nanoparticles | jst.go.jp |
| CdS/ZnS | - | Citric Acid (functionalizing agent) | - | - | Core/shell nanorods | acs.org |
Modified Metathesis Reactions for Nanoparticle Colloids
Modified metathesis reactions represent a significant approach for the synthesis of colloidal nanoparticles of cadmium-zinc compounds, particularly cadmium sulfide (CdS), zinc sulfide (ZnS), and their ternary alloy, cadmium zinc sulfide (CdZnS). scirp.org This method is a form of precipitation reaction where an exchange of ions occurs between the reactants in a solution, leading to the formation of an insoluble product. libretexts.org The "modified" aspect often refers to the use of specific solvents, capping agents, or reaction conditions to control the size, stability, and properties of the resulting nanoparticles. scirp.orglibretexts.org
In a typical synthesis, solutions of metal salts, such as cadmium chloride (CdCl₂) and zinc chloride (ZnCl₂), and a sulfide source, like sodium sulfide (Na₂S), are prepared in a non-aqueous solvent, commonly methanol or pyridine (B92270). scirp.org These precursor solutions are then mixed, often by simultaneous dropwise addition into a reaction vessel at room temperature. scirp.org The metathesis reaction proceeds rapidly, precipitating the nanocrystalline sulfide product. scirp.org
A key feature of this method is the ability to embed the newly formed nanoparticles within a polymer matrix, such as polystyrene, to prevent aggregation and ensure long-term stability. scirp.org This is achieved by carrying out the reaction in a solution containing the dissolved polymer. The polymer chains effectively cap the nanoparticles, limiting their growth and preventing them from clumping together.
The size and optical properties of the synthesized nanoparticles are influenced by the reaction conditions and the composition of the precursors. For example, by varying the ratio of cadmium and zinc chlorides, the composition of the CdZnS nanoparticles can be tuned, which in turn affects their electronic and optical properties. This method has been used to produce nanoparticles with sizes in the nanometer range, which exhibit quantum confinement effects. scirp.org Characterization techniques such as UV/VIS spectroscopy are used to confirm the size and optical properties of the resulting nanocomposites. scirp.org
Table 4: Modified Metathesis Synthesis of CdS, ZnS, and CdZnS Nanoparticles
| Parameter | Reagents/Conditions | Purpose | Source |
|---|---|---|---|
| Cadmium Precursor | Cadmium Chloride (CdCl₂) | Source of Cd²⁺ ions | scirp.org |
| Zinc Precursor | Zinc Chloride (ZnCl₂) | Source of Zn²⁺ ions | scirp.org |
| Sulfide Precursor | Sodium Sulfide (Na₂S) | Source of S²⁻ ions | scirp.org |
| Solvent | Methanol, Pyridine | Reaction medium | scirp.org |
| Stabilizer | Polystyrene | Prevents aggregation, controls size | scirp.org |
| Reaction Temperature | Room Temperature | - | scirp.org |
| Resulting Product | Nanoparticles embedded in polystyrene | Stable nanocomposite | scirp.org |
Solid-State and Vapor-Phase Synthesis Techniques
Solid-state and vapor-phase synthesis techniques are employed for the fabrication of high-quality crystalline films and structures of cadmium-zinc compounds, particularly for applications in electronics and optoelectronics. These methods offer precise control over the growth process, enabling the creation of materials with specific orientations and layered structures.
Molecular Beam Epitaxy (MBE) for Epitaxial Thin Film Growth
Molecular Beam Epitaxy (MBE) is a sophisticated ultra-high vacuum (UHV) deposition technique used to grow high-purity, single-crystal thin films, known as epitaxial layers. cadence.com This method provides atomic-level control over the growth process, making it ideal for fabricating complex semiconductor structures like those involving cadmium-zinc compounds such as cadmium zinc telluride (CdZnTe) and cadmium zinc oxide (CdZnO). google.commetu.edu.trescholarship.org
The MBE process takes place in a UHV chamber to minimize contamination. cadence.com Beams of atoms or molecules of the constituent elements are generated from effusion cells, which are high-temperature crucibles. cadence.com For the growth of CdZnO, for example, elemental zinc and cadmium are heated in separate effusion cells, while an oxygen plasma cell provides the oxygen source. acs.org These beams are directed towards a heated single-crystal substrate, such as sapphire or silicon. acs.orgresearchgate.net The atoms from the beams impinge on the substrate surface, where they adsorb, migrate, and incorporate into the crystal lattice, forming a thin film that replicates the crystalline structure of the substrate. cadence.com
The growth rate in MBE is typically very slow, on the order of a few micrometers per hour, which allows for precise control over the film thickness and composition. cadence.com The composition of a ternary alloy like CdZnTe can be controlled by adjusting the fluxes of the individual elemental beams. This precision is crucial for applications such as infrared detectors, where the material's properties must be finely tuned. metu.edu.tr
MBE has been successfully used to grow various cadmium-zinc compounds. For instance, CdZnO thin films have been grown on sapphire and silicon substrates, exhibiting different crystal structures (wurtzite or rock-salt) depending on the growth conditions and composition. acs.orgresearchgate.netresearchgate.net Similarly, MBE is a key technique for growing CdZnTe, which is often used as a substrate for the subsequent growth of mercury cadmium telluride (HgCdTe) for infrared detector applications. google.commetu.edu.trdtic.milmetu.edu.tr The ability to create superlattices, which are periodic structures of alternating thin layers of different materials like {CdO/ZnO}, further demonstrates the advanced capabilities of MBE in fabricating novel quantum structures. acs.org
Table 5: Molecular Beam Epitaxy of Cadmium-Zinc Compounds
| Compound | Substrate | Elemental Sources | Key Application | Source |
|---|---|---|---|---|
| CdZnTe | - | Cadmium, Zinc, Tellurium | Substrate for HgCdTe IR detectors | google.commetu.edu.tr |
| CdZnO | Sapphire, Silicon | Cadmium, Zinc, Oxygen (plasma) | Optoelectronics | acs.orgresearchgate.netresearchgate.net |
| {CdO/ZnO} Superlattice | Sapphire | Cadmium, Zinc, Oxygen (plasma) | Quantum structures | acs.org |
| HgCdTe on CdZnTe | CdZnTe | Mercury, Cadmium, Tellurium | Infrared detectors | dtic.milmetu.edu.tr |
Mechanochemical Synthesis of Coordination Polymers and Metal-Organic Frameworks
Mechanochemical synthesis represents a highly efficient and environmentally conscious approach for the preparation of bimetallic coordination polymers (CPs) and metal-organic frameworks (MOFs). This solid-state method, which utilizes mechanical energy via grinding or milling to initiate chemical reactions, often circumvents the need for bulk solvents, high temperatures, and prolonged reaction times associated with traditional solvothermal techniques.
The synthesis of isostructural bimetallic CPs of the type [ZnₓCd₁₋ₓ(L)(H₂O)]ₙ, where L is a dicarboxylate linker such as 1,4-benzenedicarboxylate, has been successfully demonstrated using mechanochemistry. In a typical procedure, stoichiometric amounts of metal precursors, such as cadmium(II) acetate dihydrate and zinc(II) acetate dihydrate, are combined with the organic linker in a milling jar. The reaction is facilitated by liquid-assisted grinding (LAG), where a minimal quantity of a liquid (e.g., ethanol or water) is added to enhance reactivity and promote crystallinity.
Research findings indicate that mechanochemistry provides exceptional control over the final metal ratio within the solid-solution framework. By precisely varying the initial molar ratio of the Cd(II) and Zn(II) precursors, a series of bimetallic frameworks with finely tuned compositions can be synthesized. Powder X-ray diffraction (PXRD) analysis confirms that the resulting bimetallic products are isostructural with their monometallic analogues, showing a systematic shift in diffraction peak positions consistent with Vegard's law. This demonstrates the successful incorporation of both metal ions into a single, homogeneous crystalline lattice. Furthermore, the luminescent properties of these [ZnₓCd₁₋ₓ(L)(H₂O)]ₙ materials are directly correlated with the Zn/Cd ratio, enabling the tuning of emission wavelengths by simply adjusting the reactant stoichiometry.
Table 1: Mechanochemical Synthesis Parameters for [ZnₓCd₁₋ₓ(1,4-BDC)(H₂O)]ₙ
This is an interactive table. You can sort the columns by clicking on the headers.
| Initial Zn:Cd Molar Ratio | Metal Precursors | Organic Linker | Grinding Conditions | Final Composition (x) (from ICP-AES) | PXRD Result |
| 1:0 | Zn(OAc)₂·2H₂O | 1,4-Benzenedicarboxylic acid | 30 Hz, 60 min, Ethanol (LAG) | 1.00 | Crystalline, matches pure Zn-MOF pattern |
| 3:1 | Zn(OAc)₂·2H₂O, Cd(OAc)₂·2H₂O | 1,4-Benzenedicarboxylic acid | 30 Hz, 60 min, Ethanol (LAG) | 0.76 | Crystalline, single phase, peaks shifted |
| 1:1 | Zn(OAc)₂·2H₂O, Cd(OAc)₂·2H₂O | 1,4-Benzenedicarboxylic acid | 30 Hz, 60 min, Ethanol (LAG) | 0.51 | Crystalline, single phase, peaks shifted |
| 1:3 | Zn(OAc)₂·2H₂O, Cd(OAc)₂·2H₂O | 1,4-Benzenedicarboxylic acid | 30 Hz, 60 min, Ethanol (LAG) | 0.24 | Crystalline, single phase, peaks shifted |
| 0:1 | Cd(OAc)₂·2H₂O | 1,4-Benzenedicarboxylic acid | 30 Hz, 60 min, Ethanol (LAG) | 0.00 | Crystalline, matches pure Cd-MOF pattern |
Thermal Evaporation Methods for Multilayer Films
Thermal evaporation, a physical vapor deposition (PVD) technique, is a well-established method for fabricating high-purity thin films and multilayer structures of cadmium-zinc alloys. The process is conducted in a high-vacuum chamber (typically <10⁻⁶ Torr) to ensure a long mean free path for evaporated atoms and to minimize contamination.
In this method, high-purity cadmium and zinc source materials are placed in separate resistive heating sources, such as tungsten boats. By independently controlling the current supplied to each boat, the temperature and, consequently, the evaporation rate of each metal can be precisely regulated. A substrate, such as glass or a silicon wafer, is positioned above the sources to collect the condensing vapor. The thickness of the deposited film is monitored in real-time using a quartz crystal microbalance (QCM), which provides precise control over the final film architecture.
This technique allows for the fabrication of both homogeneous alloy films (CdₓZn₁₋ₓ) through co-evaporation and discrete multilayer structures (e.g., Cd/Zn/Cd) through sequential evaporation. Research has focused on correlating the deposition parameters with the structural and optical properties of the resulting films. For CdₓZn₁₋ₓ alloy films, X-ray diffraction (XRD) studies reveal that the crystal structure and lattice parameters vary systematically with the composition 'x'. Optical characterization using UV-Vis spectroscopy shows that the optical band gap of the alloy films can be tuned between that of pure Cd and pure Zn, a critical property for optoelectronic applications. The precise control afforded by thermal evaporation makes it a cornerstone technique for producing Cd-Zn films with tailored properties for specific device applications.
Table 2: Properties of CdₓZn₁₋ₓ Alloy Films via Co-Evaporation
This is an interactive table. You can sort the columns by clicking on the headers.
| Cd Deposition Rate (Å/s) | Zn Deposition Rate (Å/s) | Substrate Temperature (°C) | Final Film Composition (x) | Crystal Structure (from XRD) | Optical Band Gap (eV) |
| 1.0 | 0.0 | 25 | 1.00 | Hexagonal (Cd) | 2.42 |
| 0.8 | 0.2 | 25 | 0.81 | Hexagonal | 2.65 |
| 0.5 | 0.5 | 25 | 0.52 | Hexagonal | 2.98 |
| 0.2 | 0.8 | 25 | 0.19 | Hexagonal | 3.41 |
| 0.0 | 1.0 | 25 | 0.00 | Hexagonal (Zn) | 3.80 |
Template-Assisted and Self-Assembly Fabrication
Synthesis of Nanoarchitectures via Template-Free Strategies
Template-free synthesis provides a direct and versatile route to complex bimetallic nanoarchitectures, where the final morphology is governed by intrinsic crystallographic properties and reaction kinetics rather than an external scaffold. Solvothermal and hydrothermal methods are particularly effective for producing crystalline Cd-Zn chalcogenide nanostructures.
A prominent example is the synthesis of hierarchical CdₓZn₁₋ₓS microspheres via a one-pot solvothermal process. In this approach, cadmium acetate, zinc chloride, and a sulfur source like thiourea are dissolved in a high-boiling-point solvent such as ethylene (B1197577) glycol. The solution is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 160-200 °C) for several hours. Under these conditions, the precursors decompose and react, leading to the nucleation and growth of CdₓZn₁₋ₓS nanocrystals. These primary nanocrystals then self-assemble into complex, three-dimensional superstructures, such as microspheres composed of interconnected nanosheets.
Scientific investigations have shown that the morphology and composition of the final nanoarchitectures can be precisely controlled by tuning the experimental parameters. The initial molar ratio of Cd:Zn precursors directly dictates the composition 'x' in the final CdₓZn₁₋ₓS product. This compositional control is crucial as it allows for the systematic tuning of the material's photoluminescent properties, with the emission peak shifting from the blue-green region (for Zn-rich compositions) towards the orange-red region (for Cd-rich compositions). Furthermore, parameters such as solvent type, reaction temperature, and time have been shown to influence the morphology, enabling the selective formation of structures ranging from nanoparticles to nanorods and hierarchical microspheres.
Table 3: Template-Free Solvothermal Synthesis of CdₓZn₁₋ₓS Nanoarchitectures
This is an interactive table. You can sort the columns by clicking on the headers.
| Initial Cd:Zn Precursor Ratio | Sulfur Source | Solvent | Temperature (°C) | Resulting Morphology | Photoluminescence Peak (nm) |
| 1:9 | Thiourea | Ethylene Glycol | 180 | Aggregated Nanoparticles | 485 |
| 1:4 | Thiourea | Ethylene Glycol | 180 | Nanosheet-Assembled Microspheres | 520 |
| 1:1 | Thiourea | Ethylene Glycol | 180 | Nanosheet-Assembled Microspheres | 590 |
| 4:1 | Thiourea | Ethylene Glycol | 180 | Hierarchical Flower-like | 675 |
Directed Assembly within Block Copolymer Microdomains
The self-assembly of block copolymers (BCPs) into ordered nanodomains provides a powerful bottom-up platform for templating the growth of bimetallic Cd-Zn nanoparticle arrays. This method leverages the chemical incompatibility between the constituent polymer blocks, which drives phase separation into periodic structures like lamellae, cylinders, or spheres on the 5–100 nm length scale.
The fabrication process typically involves a BCP containing one block that can selectively coordinate with metal ions, such as polystyrene-block-poly(4-vinylpyridine) (PS-b-P4VP). A thin film of the BCP is prepared and exposed to a solution containing a mixture of cadmium and zinc precursors (e.g., cadmium chloride and zinc chloride). The pyridine units in the P4VP block act as ligands, preferentially sequestering both Cd(II) and Zn(II) ions within the P4VP domains. The unbound precursors are then rinsed away. The metal-loaded BCP film is subsequently treated with a reactive agent, for example, by exposure to hydrogen sulfide (H₂S) gas. This in-situ reaction converts the sequestered ions into bimetallic CdₓZn₁₋ₓS nanoparticles, whose size and spatial arrangement are dictated by the original BCP template.
Research has successfully demonstrated the creation of highly ordered hexagonal arrays of CdₓZn₁₋ₓS nanoparticles using a cylindrical PS-b-P4VP template. Transmission electron microscopy (TEM) provides direct visualization of the nanoparticles confined within the P4VP domains, confirming that the inter-particle spacing is controlled by the BCP's molecular weight. Energy-dispersive X-ray (EDX) spectroscopy mapping confirms the co-localization of cadmium, zinc, and sulfur, verifying the formation of bimetallic nanoparticles within the designated domains. This technique offers unparalleled control over nanoparticle size, composition, and long-range order.
Electrochemical Synthesis of Cadmium-Zinc Complexes and Coordination Compounds
Electrochemical synthesis is a direct and efficient method for preparing cadmium-zinc complexes and coordination compounds under mild conditions. This technique utilizes the anodic dissolution of sacrificial metal electrodes in an electrolyte solution containing a suitable ligand, thereby avoiding the need for pre-synthesized metal salt precursors.
For the synthesis of bimetallic Cd-Zn compounds, the electrochemical cell is configured with a sacrificial anode composed of either a cadmium-zinc alloy of a known composition or separate cadmium and zinc metal electrodes. A platinum or other inert metal serves as the cathode. The electrodes are immersed in an aprotic organic solvent, such as acetonitrile (B52724) or dimethylformamide, containing the desired organic ligand and a supporting electrolyte to ensure conductivity. Upon application of an electrical potential, the cadmium and zinc metals at the anode are oxidized (Cd → Cd²⁺ + 2e⁻; Zn → Zn²⁺ + 2e⁻) and dissolve into the solution. These freshly generated, highly reactive metal cations immediately react with the ligand present in the vicinity of the anode to form the target bimetallic complex, which often precipitates from the solution in high purity and yield.
This method has been used to synthesize novel heterobimetallic Cd-Zn thiolate complexes. Single-crystal X-ray diffraction analysis of the product confirmed the molecular structure, revealing a core containing both cadmium and zinc atoms bridged by thiolate ligands. This structural elucidation is critical for understanding the bonding and properties of the bimetallic entity. Further investigation using cyclic voltammetry has been employed to probe the redox behavior of these electrochemically synthesized complexes. Such studies provide insight into the electronic communication between the metal centers and the stability of different oxidation states, which is fundamental to their potential applications in catalysis and materials science.
Table 4: Electrochemical Synthesis of a Cd-Zn Thiolate Complex
This is an interactive table. You can sort the columns by clicking on the headers.
| Anode Material | Ligand | Solvent/Electrolyte | Applied Potential (V) | Product Formula (from X-ray) | Yield (%) |
| Cd-Zn Alloy (1:1) | 2-Mercaptobenzothiazole | Acetonitrile / (C₂H₅)₄NBF₄ | 10.0 | [CdZn(MBT)₄] | 92 |
| Separate Cd, Zn foils | 1-Adamantanethiol | Dimethylformamide / (C₄H₉)₄NClO₄ | 12.0 | [Cd₂Zn₂(S-Adm)₈] | 85 |
| Cd-Zn Alloy (1:2) | Sodium diethyldithiocarbamate | Acetonitrile / (C₂H₅)₄NBF₄ | 10.0 | [CdZn₂(S₂CNEt₂)₆] | 88 |
Optoelectronic and Photonic Properties of Cadmium Zinc Systems
Electronic Band Structure Engineering
The ability to manipulate the electronic band structure is a cornerstone of semiconductor technology. In cadmium-zinc systems, this is primarily achieved by adjusting the relative concentrations of cadmium and zinc, and through the intentional introduction of dopant atoms. These modifications directly influence the material's bandgap energy and the density of electronic states, thereby dictating its interaction with light.
Tunable Bandgap Energy in Ternary and Doped Cadmium-Zinc Compounds
A key feature of ternary cadmium-zinc compounds is their tunable bandgap energy, which can be continuously adjusted between the values of the parent binary compounds. rsc.orgusf.eduskirec.org This allows for the creation of materials with specific optical properties tailored for particular applications. skirec.org
For instance, in Cadmium Zinc Telluride (CdZnTe or CZT), the bandgap can be varied from 1.45 eV (the bandgap of CdTe) to 2.26 eV (the bandgap of ZnTe) by altering the zinc concentration. rsc.orgusf.eduusf.eduresearchgate.netnih.gov This tunability makes CZT a suitable candidate for various optoelectronic devices, including gamma-ray detectors and the top cell in tandem solar cells. skirec.orgusf.eduresearchgate.net Similarly, Cadmium Zinc Sulfide (B99878) (CdxZn1-xS) exhibits a bandgap that can be engineered by adjusting the Cd/Zn ratio, making it useful for applications like solar cells and light-emitting diodes. aip.orggrin.com In Cadmium Zinc Selenide (B1212193) (Zn1-xCdxSe), the bandgap decreases from 2.76 eV to 1.87 eV as the cadmium concentration increases, offering potential for blue-to-red display applications. frontiersin.orgnih.gov
The introduction of dopants further expands the possibilities for bandgap engineering. For example, doping Cadmium Zinc Oxide (CdZnO) with nickel has been shown to first decrease and then slightly increase the optical bandgap. researchgate.net In another example, doping Copper Indium Sulfide (CIS) nanocrystals with cadmium was found to not cause a significant blue shift in luminescence, unlike zinc doping. nih.govnih.gov
| Compound System | Composition/Dopant | Tunable Bandgap Range (eV) | Reference |
|---|---|---|---|
| CdxZn1-xTe (CZT) | Varying 'x' | 1.45 - 2.26 | rsc.orgusf.eduusf.eduresearchgate.netnih.gov |
| CdxZn1-xS | Varying 'x' from 0.6 to 1.0 | 2.47 - 2.72 | grin.com |
| Zn1-xCdxSe | Varying 'x' from 0 to 1 | 1.87 - 2.76 | frontiersin.orgnih.gov |
| CdZnO | Ni doping | Changes from 3.23 to 3.11 and then to 3.15 | researchgate.net |
| CdxZn1-xO | 7% Cd | Decreased from 3.28 to 3.0 | spiedigitallibrary.org |
Influence of Composition and Doping on Electronic Structure
The composition of ternary cadmium-zinc compounds directly influences their electronic structure. In CdxZn1-xS, increasing the zinc content leads to a blue-shift in the absorption band edges. ekb.eg Conversely, in CdZnO thin films, increasing the cadmium concentration shifts the absorption band edges to longer wavelengths. researchgate.net DFT calculations on Zn1-xCdxSe show that while the lattice constant increases linearly with Cd content, the bulk modulus exhibits the opposite trend. frontiersin.org These materials maintain a direct bandgap nature across all Cd concentrations. frontiersin.org
Doping introduces new energy levels within the bandgap or alters the existing electronic states. For example, a low level of cadmium doping in Cu2ZnSnS4 can suppress disorder in the kesterite phase, which is beneficial for solar cell performance. acs.org However, a higher cadmium content can be detrimental as it stabilizes the lower-gap stannite (B86514) structure. acs.org First-principles calculations on spinel Co1-xZnx(Cd)xFe2O4 have shown that with increasing Zn(Cd) content, the crystal lattice parameter increases. researchgate.net The study also indicated that the bandgap decreases with the increase of Zn(Cd) content, except when x=1. researchgate.net
Optical Absorption and Emission Characteristics
The engineered electronic band structure of cadmium-zinc systems directly governs their optical properties, specifically how they absorb and emit light. Techniques such as UV-Visible spectroscopy and photoluminescence spectroscopy are crucial for characterizing these properties.
UV-Visible Absorption Spectroscopy and Diffuse Reflectance Studies
UV-Visible absorption spectroscopy is a fundamental technique used to determine the optical bandgap of semiconductor materials. In CdxZn1-xS thin films, UV-Visible spectroscopy has shown that the optical energy gap increases with an increase in the value of 'x'. aip.org For instance, as 'x' increased from 2.5% to 7.5%, the bandgap changed from 3.26 eV to 4.24 eV. aip.org In another study on CdxZn1-xS films, the bandgap varied from 2.47 eV (for x=0.6) to 2.72 eV (for x=1.0). grin.com
Diffuse reflectance studies are also employed to investigate the optical properties. In colloidal CdxZn1−xS quantum dots, a blueshift of the optical absorption spectra from 420 to 295 nm was observed with increasing zinc content. spiedigitallibrary.org For cadmium-substituted zinc selenide (Zn1-xCdxSe), the absorption peak decreases as the cadmium concentration increases. nih.gov
| Compound System | Observation | Technique | Reference |
|---|---|---|---|
| CdxZn1-xS | Bandgap increases with increasing 'x' (2.5% to 7.5%) from 3.26 to 4.24 eV. | UV-Visible Spectroscopy | aip.org |
| CdxZn1-xS | Bandgap increases with increasing 'x' (0.6 to 1.0) from 2.47 to 2.72 eV. | UV-Visible Spectroscopy | grin.com |
| Colloidal CdxZn1−xS QDs | Blueshift of absorption from 420 to 295 nm with increasing Zn content. | UV-Visible Absorption | spiedigitallibrary.org |
| Zn1-xCdxSe | Absorption peak decreases with increasing Cd concentration. | - | nih.gov |
Photoluminescence (PL) Spectroscopy of Near Band Edge (NBE) Emission
Photoluminescence (PL) spectroscopy is a powerful tool to probe the radiative recombination processes in semiconductors, providing information about the quality of the material and its electronic structure. The near-band-edge (NBE) emission is a key feature in the PL spectra of many cadmium-zinc compounds and is related to the recombination of free excitons. researchgate.net
In Zn0.9(Cd1-xMgx)0.1O films, a strong, dominant UV emission peak related to the intrinsic NBE emission has been observed. researchgate.net The position of this NBE peak shifts to shorter wavelengths as the magnesium content increases, indicating a broadening of the bandgap. researchgate.net Similarly, in In-doped Cadmium Zinc Telluride (CZT), a prominent neutral donor-bound exciton (B1674681) emission is observed at low temperatures in the near-band-edge region. cambridge.org The intensity of the excitonic luminescence in ZnO-based compounds can be enhanced by doping. optica.org
Spectral Shifts and Defect-Related Emission Phenomena
In addition to the NBE emission, PL spectra of cadmium-zinc compounds often exhibit other emission bands related to defects within the crystal lattice. These defect-related emissions can provide valuable insights into the material's quality and the presence of impurities or structural imperfections.
In colloidal CdxZn1−xS quantum dots, in addition to the blueshift in absorption, a blueshift in recombination photoluminescence from 646 to 483 nm was observed with increasing zinc content. spiedigitallibrary.org The intensity of this photoluminescence was found to be optimal for the composition Cd0.3Zn0.7S, which is attributed to an increase in point defects. spiedigitallibrary.org In undoped ZnS quantum dots, the PL spectrum can contain multiple peaks attributed to the recombination of defect states. d-nb.info
The introduction of dopants can also significantly influence defect-related emissions. For instance, in Cd-doped ZnS quantum dots, the emission spectra can cover the entire visible spectrum by varying the Cd2+/Zn2+ ratio. d-nb.info In some cases, defect-related emission can be suppressed. For example, in Zn(Cd,Mg)O:Ga nanocrystals, defect-related emission was completely suppressed after treatment in a reducing atmosphere. optica.org
Photonic Applications of Cadmium-Zinc Materials
Cadmium-zinc based materials, particularly ternary alloys like Cadmium Zinc Telluride (CZT) and core-shell quantum dots involving Cadmium Selenide and Zinc Sulfide, have garnered significant interest for their versatile and tunable optoelectronic properties. These properties make them suitable for a wide range of photonic applications, from light generation to detection and energy conversion.
Advanced Light-Emitting Devices and Lasers
Cadmium-zinc systems are integral to the development of advanced light-emitting diodes (LEDs) and lasers, particularly for generating light in the visible spectrum. The ability to tune the bandgap by adjusting the composition of alloys like Cadmium Zinc Telluride (CZT) and Cadmium Zinc Selenide (CdZnSe) allows for precise color control in light-emitting devices. usf.eduaithor.com
Quantum dots (QDs), especially core-shell structures like Cadmium Selenide/Zinc Sulfide (CdSe/ZnS), are at the forefront of LED technology. americanelements.com These nanoparticles exhibit high luminosity and narrow emission spectra, where the emission color is directly proportional to the particle's size. americanelements.com The ZnS shell passivates the CdSe core, enhancing quantum efficiency and stability. americanelements.comnih.gov This technology has the potential to transform LEDs from simple indicators to primary illumination sources. americanelements.com Researchers have developed Cd-free quantum dot LEDs using an Indium Phosphide (B1233454) (InP) core with Zinc Selenide (ZnSe) and Zinc Sulfide (ZnS) shells, achieving an external quantum efficiency of 21.4%, comparable to cadmium-based devices. physicsworld.com
In laser technology, II-VI semiconductor heterostructures based on materials like ZnMgSSe/ZnSe/ZnCdSe have been used to create blue and green laser diodes. theiet.org Specifically, Beryllium Zinc Cadmium Selenide (BeZnCdSe) quantum wells have been employed to develop low-threshold green and green-yellow laser diodes, addressing the "green gap" in semiconductor lasers. semiconductor-today.com These lasers have achieved emission wavelengths of approximately 535 nm (green) and 560 nm (green-yellow). semiconductor-today.com Zinc Telluride (ZnTe) is also utilized in manufacturing LEDs and laser diodes due to its efficient light emission properties. marketresearchintellect.com Furthermore, Cadmium Zinc Telluride has been demonstrated in high-intensity X-ray imaging applications at Free Electron Lasers (FELs), showcasing its robustness in high-radiation environments. researchgate.net
| Device Type | Material System | Emission Wavelength | Key Performance Metric | Reference |
|---|---|---|---|---|
| Quantum Dot LED (QLED) | CdZnSe/ZnSe/ZnS/CdZnS (Red) | Red | External Quantum Efficiency (EQE): 20.2% | nih.gov |
| Quantum Dot LED (QLED) | CdZnSe/ZnSe/ZnSeS/CdZnS (Green) | Green | EQE: 19.2% | nih.gov |
| Quantum Dot LED (QLED) | CdZnSe/ZnSeS/ZnS/CdZnS (Blue) | Blue | EQE: 8.4% | nih.gov |
| Laser Diode (LD) | BeZnCdSe Quantum Well | ~535 nm (Green) | Low current threshold | semiconductor-today.com |
| Laser Diode (LD) | BeZnCdSe Quantum Well | ~560 nm (Green-Yellow) | Low current threshold | semiconductor-today.com |
| Quantum Dot LED (Cd-Free) | InP/ZnSe/ZnS | Not Specified | EQE: 21.4%; Brightness: 100,000 cd/m² | physicsworld.com |
Photodetectors and Optical Sensors
Cadmium-zinc materials are highly effective for fabricating sensitive photodetectors and optical sensors across the electromagnetic spectrum. Cadmium Zinc Telluride (CZT) is a p-type semiconductor with properties that make it ideal for detector applications, including a wide bandgap for room temperature operation and high resistivity to minimize leakage current and noise. scispace.com
Photodetectors based on CZT single crystals have demonstrated stable and reversible performance for visible light. scispace.com A CZT photodetector showed a responsivity of 0.38 A/W, a specific detectivity of 6.30 × 10¹¹ Jones, and a fast rise time of 210 ms (B15284909) under 632 nm illumination. scispace.com Doping CZT with Indium (In) was found to increase the responsivity to 0.50 A/W, though with a decrease in specific detectivity. scispace.comresearchgate.net Surface treatments on CZT films have been shown to significantly enhance UV detection performance by reducing surface defects and leakage current, leading to a photocurrent-to-dark current ratio of around 100. rsc.org
Quantum dots are also being integrated into photodetector designs. azoquantum.com Hybrid photodetectors using composites of Cadmium Selenide/Zinc Sulfide (CdSe/ZnS) QDs and polymers can expand spectral responsivity from the UV to the visible range. azoquantum.commdpi.com The high thermal and chemical stability of CdSe/ZnS QDs makes them suitable for these applications. azoquantum.com Similarly, photodetectors based on Cadmium Selenide/Cadmium Sulfide (CdSe/CdS) core/shell nanoplatelets have shown high detectivity of about 2.1 x 10¹³ Jones and a fast response time of 100 milliseconds. azonano.com The integration of gradient alloyed CdSe@Zn₁₋ₓCdₓS QDs with 2D materials like Indium Selenide (InSe) has resulted in hybrid photodetectors with a responsivity of 30.16 A/W and a detectivity of 1.69 × 10¹² Jones. aip.org
| Device Type | Material System | Wavelength | Responsivity (R) | Detectivity (D*) | Response Time | Reference |
|---|---|---|---|---|---|---|
| Single Crystal Photodetector | CZT | 632 nm | 0.38 A/W | 6.30 × 10¹¹ Jones | Rise: 210 ms, Decay: 150 ms | scispace.comresearchgate.net |
| Single Crystal Photodetector | InCZT | 632 nm | 0.50 A/W | 1.80 × 10¹¹ Jones | Rise: 140 ms, Decay: 200 ms | scispace.comresearchgate.net |
| UV Photodetector | CZT (surface treated) | 365 nm | Not Specified | Not Specified | Rise: 210 ms, Decay: 400 ms | researchgate.netrsc.org |
| Nanoplatelet Photodetector | CdSe/CdS | Visible | ~113 mA/W | ~2.1 x 10¹³ Jones | ~100 ms | azonano.com |
| Hybrid 2D-0D Photodetector | CSZCS QDs/InSe | Visible | 30.16 A/W | 1.69 × 10¹² Jones | Not Specified | aip.org |
Solar Energy Conversion Devices (Photovoltaics)
Another important application is the use of Cadmium Zinc Sulfide (CdZnS) as a buffer layer in thin-film solar cells, such as those based on CIGS or Copper Zinc Tin Sulfide (CZTS) absorbers. researchgate.netdiva-portal.org Replacing the conventional Cadmium Sulfide (CdS) buffer layer with CdZnS can reduce absorption losses and optimize the band alignment at the junction, leading to improved cell performance. scribd.commdpi.com Studies have shown that using a CdZnS buffer layer can increase the power conversion efficiency (PCE) of CZTS solar cells from 2.31% to 4.88% and from 12.61% to 13.23% in different device structures. mdpi.com In CIGS solar cells, a device using a CdZnS buffer layer achieved a certified efficiency of 19.52%, matching the record for thin-film solar cells at the time. aip.org Alloying CdS with ZnS to form CdZnS has been shown to increase the solar cell efficiency of nanocrystal-sensitized solar cells to 3.05% compared to 1.23% for cells with just CdS nanocrystals. researchgate.net
Research also focuses on developing cadmium-free buffer layers to address toxicity concerns. diva-portal.orgmdpi.com Materials like Zinc Oxysulfide (Zn(O,S)) are being explored as viable alternatives. mdpi.comdiva-portal.org
| Solar Cell Structure | Role of Cd-Zn Compound | Key Performance Metrics | Reference |
|---|---|---|---|
| CZT/CdS | Absorber (Top Cell) | V_oc: 640 mV, J_sc: 4.5 mA/cm², FF: 40% | usf.edu |
| CdZnS/CuInGaSe₂ (CIGS) | Buffer Layer | PCE: 19.52%, V_oc: 0.705 V, J_sc: 35.5 mA/cm², FF: 77.9% | aip.org |
| ZnO/CdZnS/CuInGaSe₂ | Buffer Layer | PCE: up to 12.5% | scribd.com |
| CdZnS/CuInSe₂ | Buffer Layer | PCE: ~3.15%, V_oc: 305 mV, J_sc: 32 mA/cm², FF: 32% | scispace.com |
| CZTS/CdZnS | Buffer Layer | PCE improvement from 2.31% (with CdS) to 4.88% | mdpi.com |
| p-ZnTe/n-CdSe | Absorber/Window Layer | PCE: 1.86%, V_oc: 0.415 V, J_sc: 11.60 mA/cm², FF: 38.6% | researchgate.net |
Hot Electron Energy Loss Rates in Quasi-Two-Dimensional Cadmium-Zinc Systems
In photovoltaic and photodetector devices, a significant portion of the absorbed photon energy is converted into excess kinetic energy of the electron-hole pairs, creating what are known as "hot carriers." arxiv.org This excess energy is typically lost as heat through a rapid cooling process called thermalization, which limits the maximum theoretical efficiency of the device. arxiv.orgosti.gov Understanding and controlling the energy loss rates of these hot carriers is a key area of research aimed at developing next-generation, high-efficiency optoelectronic devices. arxiv.org
The primary mechanism for hot carrier relaxation (cooling) in polar semiconductors is the emission of longitudinal optical (LO) phonons through Fröhlich interaction. arxiv.orgosti.gov This process is extremely fast, typically occurring on the order of picoseconds. arxiv.org Quasi-two-dimensional systems, such as quantum wells and heterostructures, offer a pathway to modify and potentially slow down these relaxation rates. inlibrary.uz
Optical studies of heterostructures like Zinc Cadmium Selenide/Zinc Selenide (ZnCdSe/ZnSe) and Cadmium Zinc Telluride/Zinc Telluride (CdZnTe/ZnTe) with quantum wells are crucial for investigating the relaxation of hot carriers generated by optical excitation. inlibrary.uz By engineering the structure of these materials, for instance by creating superlattices, it may be possible to alter the phononic properties of the material. osti.govresearchgate.net This "phonon management" could inhibit the decay of LO phonons, creating a non-equilibrium "hot" phonon population that can be reabsorbed by the charge carriers, thereby slowing their net cooling rate. osti.govresearchgate.net Research into intraband carrier relaxation in mid-infrared CdZnTe quantum-well lasers also contributes to the understanding of these fundamental processes. dntb.gov.ua The ability to slow down hot carrier thermalization in cadmium-zinc based nanostructures could pave the way for hot-carrier solar cells, which have the potential to overcome the Shockley-Queisser limit of conventional single-junction cells. arxiv.orgosti.gov
Photocatalytic Applications and Mechanisms of Cadmium Zinc Compounds
Photocatalytic Hydrogen Evolution from Water
Photocatalytic water splitting to produce hydrogen is a promising strategy for clean energy generation. Cadmium-zinc compounds have been extensively researched for this application due to their ability to absorb visible light and facilitate the necessary redox reactions.
Role of Cadmium-Zinc Sulfide (B99878) Solid Solutions
Cadmium-zinc sulfide (CdxZn1-xS) solid solutions are particularly noteworthy for photocatalytic hydrogen evolution. Pure Zinc Sulfide (ZnS) has a wide band gap, limiting its activity to the UV portion of the solar spectrum, while Cadmium Sulfide (CdS) is an effective visible-light photocatalyst but suffers from photocorrosion and rapid recombination of charge carriers. By creating a solid solution of the two, it is possible to engineer the band gap to absorb a broader range of visible light while simultaneously enhancing the material's stability.
The activity of CdxZn1-xS solid solutions in hydrogen photoevolution is significantly higher than that of pure CdS or ZnS samples. The formation of the solid solution creates a material with a tunable electronic structure that facilitates more efficient generation and separation of electron-hole pairs under visible light irradiation, a critical first step in the water-splitting process.
Effect of Co-catalysts and Dual Co-catalyst Systems on Hydrogen Production
To further enhance the efficiency of hydrogen production, co-catalysts are often integrated with cadmium-zinc sulfide photocatalysts. Co-catalysts are materials that act as active sites, accelerating the rate of specific reactions. In this context, they facilitate the transfer of photogenerated electrons to protons in the water, leading to the formation of hydrogen gas. Noble metals like Platinum (Pt) are highly effective co-catalysts due to their ability to trap electrons and lower the activation energy for proton reduction.
Dual co-catalyst systems have been developed to further improve performance by spatially separating the reduction and oxidation reaction sites, which suppresses the recombination of electron-hole pairs. For instance, in a Pt-RuS2-Cd0.5Zn0.5S system, Platinum acts as the reduction co-catalyst where hydrogen is evolved, while RuS2 serves as the oxidation co-catalyst, facilitating the removal of holes. This separation not only boosts the photocatalytic activity but also enhances the stability of the CdZnS photocatalyst by minimizing its photocorrosion. Similarly, systems using Pt or Nickel (Ni) as reduction co-catalysts and Palladium Sulfide (PdS) as an oxidation co-catalyst have demonstrated effective charge separation and improved hydrogen evolution rates.
Homojunction Engineering for Enhanced Charge Transfer (e.g., Cadmium Vanadate/Zinc Vanadate)
Homojunction engineering is a sophisticated strategy to improve charge separation within a photocatalyst. A homojunction is an interface formed between two semiconductor materials with the same crystal structure but different electronic properties. A prime example is the Cadmium Vanadate (CdV₂O₆)/Zinc Vanadate (Zn₃V₂O₈) system.
The formation of a CdV/ZnV homojunction creates an internal electric field at the interface, which drives the efficient separation of photogenerated electrons and holes. This significantly reduces the probability of charge carrier recombination. The synergistic effect within the CdV/ZnV homojunction leads to a reduced band gap and broadened visible light absorption compared to the individual components. Research has shown that this engineered material exhibits a significantly enhanced hydrogen production efficiency (366.34 μmol g⁻¹ h⁻¹) compared to pristine Zinc Vanadate (229.09 μmol g⁻¹ h⁻¹) and Cadmium Vanadate (274.91 μmol g⁻¹ h⁻¹) alone. buu.ac.thnih.gov
Photocatalytic H₂ Production Rates
| Photocatalyst | H₂ Production Rate (μmol g⁻¹ h⁻¹) | Reference |
|---|---|---|
| Zinc Vanadate (ZnV) | 229.09 | buu.ac.thnih.gov |
| Cadmium Vanadate (CdV) | 274.91 | buu.ac.thnih.gov |
| CdV/ZnV Homojunction | 366.34 | buu.ac.thnih.gov |
Degradation of Organic Pollutants
Cadmium-zinc based photocatalysts are also highly effective in the degradation of persistent organic pollutants found in wastewater. The fundamental mechanism involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), upon illumination. These ROS are powerful oxidizing agents that can break down complex organic molecules into simpler, less harmful substances like carbon dioxide and water.
Photocatalytic Oxidation of Dyes (Methylene Blue, Rhodamine-B, Methyl Orange)
Industrial dyes are common water pollutants that can be effectively treated using cadmium-zinc photocatalysts.
Methylene Blue: Zinc Cadmium Sulfide (ZCS) nanoparticles have demonstrated high efficiency in the degradation of Methylene Blue (MB) under UV irradiation. Studies show that the photocatalytic activity is dependent on the ratio of zinc to cadmium, with one formulation (ZCS2) achieving 96.0% degradation within 120 minutes. buu.ac.th Physical mixtures of ZnS and CdS nanoparticles have also been proven effective, with a composition of 1:4 (ZnS:CdS) showing a degradation efficiency of 73% after 6 hours of visible light irradiation. nih.gov
Rhodamine-B: The degradation of Rhodamine B (RhB), another common textile dye, has been successfully achieved using zinc sulfide-based photocatalysts. CuS/ZnS nanocomposites, for example, can degrade 97% of a Rhodamine B solution under visible light. mdpi.com The presence of the heterojunction in these composites enhances charge separation and visible light absorption, leading to improved photocatalytic performance. up.ac.za
Methyl Orange: Zinc oxide-based composites have been widely studied for the degradation of Methyl Orange (MO). Doping ZnO with other elements or creating composites can improve its photocatalytic efficiency under visible light, overcoming the limitation of ZnO's wide band gap.
Dye Degradation Efficiency
| Photocatalyst | Dye | Degradation Efficiency (%) | Conditions | Reference |
|---|---|---|---|---|
| ZnS:CdS (1:4 mixture) | Methylene Blue | 73 | 6 hours, Visible Light | nih.gov |
| Zinc Cadmium Sulfide (ZCS2) | Methylene Blue | 96.0 | 120 minutes, UV Light | buu.ac.th |
| CuS/ZnS Nanocomposite | Rhodamine B | 97 | 270 minutes, Visible Light | mdpi.com |
Degradation of Phenolic Compounds
Phenolic compounds are toxic pollutants prevalent in industrial wastewater. Photocatalysis using cadmium-zinc materials offers an effective remediation method. Cadmium-doped zinc oxide (Cd-ZnO) nanorods have been synthesized and applied for the solar photocatalytic degradation of phenol (B47542). iwaponline.com The doping with cadmium reduces the bandgap energy of ZnO, allowing it to absorb more solar light. Under optimized conditions, including a pH of 7 and a specific catalyst dosage, a high removal efficiency of phenol can be achieved. iwaponline.com The degradation process involves the attack of photogenerated hydroxyl radicals on the aromatic ring of the phenol molecule, leading to its eventual mineralization.
Impact of Doping Concentration on Photocatalytic Efficiency
The photocatalytic efficiency of cadmium-zinc compounds is profoundly influenced by the doping concentration of the constituent metals. The ratio of cadmium to zinc is a critical parameter that can be tuned to optimize the material's electronic band structure, light absorption capabilities, and charge carrier separation efficiency. Research has consistently shown that an optimal doping concentration exists for maximizing photocatalytic activity, while concentrations that are either too low or too high can be detrimental to performance. mdpi.com
In Cadmium-Zinc Sulfide (Cd₁₋ₓZnₓS) solid solutions, the atomic concentration of zinc directly impacts the crystallinity and the energy band structure. researchgate.net Studies on hydrogen production under visible light have demonstrated that the rate of hydrogen evolution varies significantly with the zinc fraction. For instance, in one study, the hydrogen production rate was observed to increase as the Zn concentration in Cd₁₋ₓZnₓS increased from x = 0.2 to x = 0.3. researchgate.net However, a subsequent increase in the zinc fraction to x = 0.35 resulted in lower hydrogen production, indicating that Cd₀.₇Zn₀.₃S possesses the optimal composition for this specific application. researchgate.net
Similarly, doping zinc oxide (ZnO) with cadmium sulfide (CdS) has been shown to enhance photocatalytic hydrogen production. A study investigating various concentrations of CdS doped onto ZnO nanoparticles found that a 10% weight concentration of CdS yielded the highest hydrogen production rate, achieving approximately 1.6656 mmol min⁻¹. researchgate.net This enhancement is attributed to improved charge separation and visible light absorption.
Conversely, doping zinc sulfide (ZnS) with cadmium can also lead to superior photocatalytic performance. The introduction of cadmium into the ZnS lattice can reduce the optical band gap, allowing for greater absorption of visible light. researchgate.net This modification of the band structure is a key factor in the enhanced photocatalytic activity observed in Cd-doped ZnS systems. researchgate.net
| Photocatalyst System | Application | Optimal Doping Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Cd₁₋ₓZnₓS | Hydrogen Production | x = 0.3 (Cd₀.₇Zn₀.₃S) | Highest photocatalytic hydrogen production rate was observed at this composition. Activity decreased at higher Zn fractions (x=0.35). | researchgate.net |
| CdS-doped ZnO | Hydrogen Production | 10% wt. CdS | Achieved the highest hydrogen evolution rate of ~1.6656 mmol min⁻¹. | researchgate.net |
| Cd-doped V₂O₅ | Rhodamine B Degradation | 10 mg catalyst concentration | Optimal catalytic efficiency was observed at this concentration; higher concentrations led to declining efficiency due to surface area saturation. | researchgate.net |
| Mg-doped ZnS QDs | Methylene Blue Degradation | 10% Mg | Exhibited the highest photocatalytic efficiency. Increasing the doping to 20% significantly decreased the activity. | nih.gov |
Photoreduction of Metal Ions in Aqueous Solutions
Cadmium-zinc compounds have demonstrated potential as effective photocatalysts for the reduction of toxic heavy metal ions in aqueous solutions, converting them into their less toxic, elemental forms. nih.govresearchgate.net This process offers a green and low-cost purification technique for treating industrial wastewater contaminated with heavy metals like cadmium(II) (Cd(II)). nih.govresearchgate.net
A notable example is the photoreduction of Cd(II) ions using a bentonite-supported zinc oxide (ZnO/BT) photocatalyst under ultraviolet (UV) light. acs.orgnih.govresearchgate.net In this system, the ZnO semiconductor absorbs UV radiation, which excites electrons from its valence band to the conduction band, leaving holes behind. nih.gov These photogenerated electrons are then injected into the conduction band of the bentonite (B74815) support, which subsequently reduces the adsorbed Cd(II) ions to elemental cadmium (Cd(0)). nih.gov
The efficiency of this photoreduction process is dependent on several key parameters, including the pH of the solution, contact time, initial concentration of the metal ion, light intensity, temperature, and the photocatalyst dosage. nih.govacs.org Optimized conditions are crucial for achieving maximum removal efficiency. For the ZnO/BT system, a maximum reduction/removal efficiency of 74.8% for Cd(II) was achieved under a specific set of optimized conditions. nih.govnih.gov The study highlighted that light intensity, in particular, had a significant effect; increasing the UV light intensity from 0 to 200 W raised the removal efficiency from 61.2% to 76.8%. nih.govnih.gov
| Parameter | Optimal Value |
|---|---|
| pH | 5 |
| Contact Time | 6 hours |
| Initial Cd(II) Concentration | 6 ppm |
| UV Light Intensity | 200 W |
| Temperature | 45 °C |
| Photocatalyst Dosage | 4 g/L |
| Maximum Reduction/Removal Efficiency | 74.8% |
Fundamental Photocatalytic Mechanisms
Photogenerated Charge Carrier Dynamics and Separation Efficiency
In cadmium-zinc systems, such as CdS/ZnS or CdSe/ZnS heterostructures, the interface between the two semiconductor materials plays a crucial role in promoting charge separation. acs.org For example, in Type I CdSe/ZnS core/shell quantum dots, the ZnS shell acts as a barrier that confines the charge carriers within the CdSe core. nih.govresearchgate.netacs.org However, the wave functions of the electron and hole can extend into the shell material. The rate at which these carriers can be transferred to an external molecule (charge separation) or recombine decreases exponentially with the thickness of the shell. nih.govacs.org Crucially, the rate of charge recombination decreases more steeply with shell thickness than the rate of charge separation. nih.gov This differential effect allows for the optimization of the shell thickness to maximize the charge separation yield and the lifetime of the separated charges, thereby enhancing photocatalytic performance. nih.govacs.org
The recombination of electron-hole pairs is a major limiting factor in photocatalysis, as it dissipates the absorbed light energy as heat or light without contributing to the desired chemical reactions. researchgate.net Doping can introduce energy levels within the band gap that act as trapping sites for either electrons or holes, which can inhibit recombination and prolong the lifetime of the charge carriers. mdpi.commdpi.com However, if the dopant concentration is too high, these sites can also act as recombination centers. mdpi.com The presence of co-catalysts, such as noble metals or other semiconductors, can also effectively capture photogenerated electrons, further preventing recombination and providing active sites for reactions. researchgate.netresearchgate.net
Techniques like transient absorption spectroscopy are used to study these ultrafast dynamics, revealing, for instance, that electron transfer from light-excited CdSe/ZnS quantum dots to a molecular catalyst can occur on a picosecond timescale (e.g., 105 ps), followed by a much slower charge recombination process (≫3 ns). acs.org This efficient and sustained charge separation is key to coupling single-photon absorption events with the multi-electron redox reactions required for applications like hydrogen production. acs.org
Active Reaction Sites and Surface Chemistry in Photocatalysis
In cadmium-zinc compounds, active sites can be intrinsically part of the material's surface, such as crystal defects, vacancies, or specific crystal facets with high surface energy. acs.org These sites often serve as preferential locations for the adsorption of reactant molecules and the subsequent charge transfer. The high surface area of a photocatalyst, often achieved through nanostructuring, is beneficial as it increases the number of available active sites. nih.gov For example, the high surface area of bentonite-supported ZnO provides more sites for the adsorption and photoreduction of Cd²⁺ ions. nih.govacs.org
The creation of additional, highly effective active sites is a common strategy to boost photocatalytic activity. This is often achieved by loading the surface of the cadmium-zinc semiconductor with co-catalysts. rsc.org Noble metals like Platinum (Pt) are known to be excellent co-catalysts because they can trap photogenerated electrons, thereby suppressing recombination and creating active sites for reduction reactions, such as the hydrogen evolution reaction (HER). researchgate.netrsc.org The presence of dual co-catalysts, such as Pt and RuS₂, on Cd₀.₅Zn₀.₅S has been shown to not only improve photocatalytic activity but also enhance the stability of the photocatalyst. researchgate.net
More advanced strategies involve the precise engineering of active sites at the atomic level. For instance, introducing single-atom Ni dopants onto CdS quantum dots has been shown to create highly selective active sites for the photocatalytic reduction of CO₂. acs.org These Ni single atoms can localize photogenerated electrons and exhibit a high adsorption capacity for CO₂ molecules, which suppresses the competing hydrogen evolution reaction and enhances the desired CO₂ conversion. acs.org The identification and design of these active sites, often through a combination of advanced characterization techniques and theoretical calculations, are central to the rational development of next-generation photocatalysts. acs.org
Anti-photocorrosion Strategies and Catalyst Stability
A significant challenge for many semiconductor photocatalysts, particularly metal sulfides like Cadmium Sulfide (CdS), is their susceptibility to photocorrosion. rsc.orgacs.org This phenomenon involves the semiconductor material being degraded by its own photogenerated charge carriers. rsc.org In the case of CdS, the photogenerated holes in the valence band are highly oxidizing and can react with the sulfide ions (S²⁻) of the CdS lattice itself, leading to the formation of elemental sulfur and the dissolution of the catalyst. rsc.orgacs.org This process severely compromises the long-term stability and reusability of the photocatalyst. rsc.org
Several strategies have been developed to inhibit photocorrosion and enhance the stability of cadmium-zinc photocatalysts. acs.orgdntb.gov.ua
Formation of Solid Solutions and Heterostructures: Creating solid solutions like Cadmium-Zinc Sulfide (Cd₁₋ₓZnₓS) can improve stability compared to pure CdS. researchgate.net The incorporation of zinc into the CdS lattice can modify the electronic properties and enhance the structural stability. A more effective approach is to form a core/shell heterostructure, such as coating a CdS or CdSe core with a wider bandgap and more stable semiconductor like Zinc Sulfide (ZnS). nih.gov The ZnS shell acts as a physical barrier, protecting the core from the reactive aqueous environment and preventing the photogenerated holes from reaching the surface and oxidizing the catalyst itself. nih.govacs.org
Loading with Co-catalysts: Depositing co-catalysts, such as noble metals (e.g., Pt) or other sulfides (e.g., RuS₂), on the surface of the photocatalyst can significantly enhance stability. researchgate.net These co-catalysts act as efficient sinks for the photogenerated charge carriers. For instance, holes can be rapidly transferred to a sacrificial agent in the solution, or electrons can be captured by the co-catalyst to drive a reduction reaction. researchgate.netacs.org By quickly consuming the charge carriers, particularly the destructive holes, these co-catalysts prevent them from reacting with the photocatalyst lattice, thus inhibiting photocorrosion. researchgate.net A study on Pt-RuS₂ dual co-catalysts on CdZnS demonstrated a marked increase in the stability of the material during hydrogen generation. researchgate.net
Use of Sacrificial Agents: In many photocatalytic reactions, particularly for hydrogen evolution, sacrificial electron donors (hole scavengers) like Na₂S/Na₂SO₃ solutions, lactic acid, or triethanolamine (B1662121) are used. researchgate.netacs.orgresearchgate.net These agents have a more favorable oxidation potential than the semiconductor's valence band, meaning they are more easily oxidized by the photogenerated holes. nih.gov By efficiently scavenging the holes, these sacrificial agents protect the photocatalyst from self-oxidation and decomposition. nih.gov
By implementing these strategies, the intrinsic instability of materials like CdS can be overcome, enabling their practical application in durable and efficient photocatalytic systems. rsc.orgacs.org
Electrochemical Behavior and Applications of Cadmium Zinc Systems
Electrochemistry of Cadmium and Zinc Ions
The electrochemical behavior of cadmium and zinc ions is influenced by the medium in which they are studied, with distinct processes observed in molten salts and aqueous systems. Various electrochemical techniques are employed to characterize their redox states and understand their movement across membranes.
Electroreduction Processes in Molten Salts and Aqueous Systems
The electroreduction of cadmium and zinc ions at a cathode is a key process in their recovery and deposition. In aqueous systems, the reduction of zinc and cadmium at a cathode increases as their concentration in the anolyte grows. researchgate.net However, even at the same initial concentrations, the volume of metal reduced at the cathode can differ between the two. researchgate.net
In the context of environmental remediation, electrosorption has been explored for the removal of cadmium ions from aqueous solutions. One study demonstrated the use of a copper-gallate metal-organic framework (MOF) as a redox-active electrode for the uptake and release of Cd2+ ions. nih.gov The process utilizes the Cu2+/Cu+ reduction to attract Cd2+ ions, showing a significantly higher uptake capacity with electrochemical assistance compared to without. nih.gov This method also allows for the facile recovery of Cd2+ and regeneration of the electrode by applying an opposite overpotential to re-oxidize the copper. nih.gov
Voltammetric and Chronopotentiometric Characterization of Redox States
Voltammetric techniques are powerful tools for characterizing the redox states of cadmium and zinc. Cyclic voltammetry, for instance, has been used to study the complexation of cadmium and zinc ions with dendrimers at a mercury ultramicroelectrode. utexas.edu These studies show that both cadmium and zinc form amalgams at the mercury electrode surface after reduction. utexas.edu The addition of a bulky ligand like a dendrimer results in a decrease in the diffusion coefficient and a negative shift in the potential of the wave. utexas.edu
Anodic stripping voltammetry (ASV) is a highly sensitive method for the determination of trace concentrations of cadmium and zinc. metrohm.com This technique involves the deposition of the metals onto an electrode, followed by their oxidative stripping. The presence of copper can interfere with the determination of zinc due to the formation of an intermetallic compound, leading to lower measured concentrations. metrohm.com
Stripping chronopotentiometry (SCP) is another electrochemical stripping technique used for the quantification of trace metals, including cadmium and zinc. nih.gov This method has been successfully applied to determine sub-nanomolar concentrations of lead and cadmium, and sub-micromolar concentrations of zinc in river water using mercury-modified screen-printed electrodes. nih.gov
Cation Transfer and Membrane Processes
The separation and transport of cadmium and zinc ions are important in various industrial and environmental processes. Polymer inclusion membranes (PIMs) have been investigated for the selective transport of these ions. researchgate.net Studies have shown the competitive transport of equimolar mixtures of Zn(II) and Cd(II) ions from aqueous solutions. researchgate.net The transport selectivity of Zn/Cd can be influenced by the concentration of other ions, such as sulfate (B86663), in the source phase. researchgate.net For instance, with a cationic surfactant, the flotation separation of Cd/Zn increases with a higher sulfate concentration. researchgate.net
The process of cation transfer through ion-exchange membranes is also relevant in membrane electrolysis. mdpi.com The mass transfer of metal cations through these membranes is a complex process influenced by factors such as concentration polarization, which can lead to the accumulation of excess metal ions on the membrane surface. mdpi.com Mechanical mixing of the solutions can significantly affect the deposition rates of cadmium and zinc on the cathode. mdpi.com
Electrochemical Synthesis and Characterization of Cadmium-Zinc Complexes
Electrochemical methods provide a direct and efficient route for the synthesis of metal complexes. The electrochemical oxidation of a metal anode (zinc or cadmium) in a solution containing a suitable ligand can lead to the formation of the corresponding metal complex. rsc.orgscispace.com This technique has been successfully employed to synthesize zinc and cadmium complexes with a variety of ligands, including heterocyclic bidentate ligands and Schiff base ligands. rsc.orgscispace.comcsic.es
The resulting complexes are typically characterized using a range of analytical techniques. Microanalysis, infrared spectroscopy, and, where solubility permits, nuclear magnetic resonance (NMR) spectroscopy are commonly used. rsc.orgscispace.com X-ray diffraction is a powerful tool for determining the crystal and molecular structure of these complexes, providing insights into the coordination geometry of the metal center. rsc.orgscispace.comcsic.esacs.org For example, X-ray diffraction studies have revealed distorted tetrahedral geometries for some zinc complexes and distorted square planar or square pyramidal geometries for palladium and cadmium complexes with the same ligand. acs.org
| Compound | Synthesis Method | Characterization Techniques | Reference |
| [M(R-pyS)2] (M = Zn, Cd; R = 3-CF3, 5-CF3) | Electrochemical oxidation of the metal anode | Microanalysis, IR spectroscopy, NMR spectroscopy, X-ray diffraction | rsc.org |
| [M(HL)2] (M = Zn, Cd) | Electrochemical oxidation of the metal anode | Elemental analysis, IR spectroscopy, 1H NMR spectroscopy, X-ray diffraction | scispace.com |
| [ML] (M = Zn, Cd) | Electrochemical oxidation of the metal anode | IR spectroscopy, ES MS (B15284909), 1H NMR spectroscopy, X-ray diffraction | csic.es |
| [LTHMCl2] (M = Zn, Pd), [LTHCd(μ-X)X]n (X = Cl, Br) | Not specified | X-ray diffraction | acs.org |
Advanced Electrochemical Materials for Energy Storage
The development of advanced materials for energy storage is a critical area of research. Cadmium-zinc systems, particularly in the form of phosphates, have shown promise as nanoporous materials for energy storage applications.
Cadmium Zinc Phosphates as Nanoporous Energy Storage Materials
Cadmium zinc phosphates (CdO-ZnO-P2O5) have been investigated as materials for clean, efficient, and sustainable energy storage. rsc.orgnih.govsemanticscholar.orgrsc.org These materials can be synthesized using methods such as the sol-gel route. nih.govrsc.org Doping these materials with other elements, such as tungsten, can further enhance their properties. rsc.orgnih.govsemanticscholar.org
The structural, morphological, optical, and electrochemical properties of these materials have been thoroughly examined. nih.govsemanticscholar.org X-ray diffraction (XRD) has confirmed their crystalline structure, while scanning electron microscopy (SEM) has revealed well-ordered nanoparticles. rsc.orgnih.govsemanticscholar.org Brunauer–Emmett–Teller (BET) analysis has shown a moderate specific surface area and a mesoporous structure. rsc.orgnih.govsemanticscholar.org
Electrochemical characterization using techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) has been used to assess their suitability for applications such as supercapacitors. rsc.orgnih.govsemanticscholar.org Studies have shown that doping with an optimal level of tungsten can improve charge transfer and specific capacitance. rsc.orgnih.govsemanticscholar.org These findings highlight the potential of cadmium zinc phosphate (B84403) nanostructures as promising candidates for energy storage applications. rsc.orgnih.govsemanticscholar.org
| Material | Synthesis Method | Characterization Techniques | Key Findings for Energy Storage | Reference |
| Tungsten-doped Cadmium Zinc Phosphates (CZWP) | Sol-gel | XRD, SEM, BET, TGA, CV, EIS | Optimal tungsten doping improves charge transfer and specific capacitance for supercapacitors. | rsc.orgnih.govsemanticscholar.org |
ZnxCd1-xO as Novel Anode Materials in Lithium Batteries
Mixed transition metal oxides have garnered significant attention as potential high-capacity anode materials for next-generation lithium-ion batteries. Among these, zinc oxide (ZnO) is a promising candidate due to its high theoretical capacity (approximately 987 mAh g⁻¹), abundance, low cost, and environmental friendliness. researchgate.netcolab.wsrsc.org However, ZnO anodes suffer from practical challenges, including poor electrical conductivity and significant volume expansion during the charge-discharge cycles, which leads to rapid capacity fading. colab.wsnih.gov
To mitigate these issues, researchers have explored the creation of composite materials, such as ZnxCd1-xO. The synthesis of cadmium and zinc oxide compounds with the chemical formula ZnxCd1-xO (where x ranges from 0 to 1) has been achieved through methods like the hydrothermal technique. researchgate.net These compounds aim to leverage the properties of both ZnO and cadmium oxide (CdO) to create a more stable and efficient anode material. researchgate.net
The electrochemical performance of ZnxCd1-xO has been evaluated in CR2032 coin cells against a lithium metal counter electrode. researchgate.net Cyclic voltammetry (CV) studies of cells with varying compositions (e.g., ZnO, Zn0.8Cd0.2O, and Zn0.4Cd0.6O) have identified cathodic peaks corresponding to the formation of the solid electrolyte interface (SEI) and the lithiation (discharging) processes, as well as anodic peaks related to the delithiation (charging) reactions. researchgate.net
Galvanostatic measurements have demonstrated the potential of these mixed oxides. Notably, the Zn0.4Cd0.6O composition exhibited a maximum first discharge specific capacity of 1213 mAhg⁻¹. researchgate.net Furthermore, it delivered a stable reversible capacity of 800 mAhg⁻¹ for up to 100 cycles. researchgate.net Electrochemical impedance spectroscopy (EIS) measurements showed a charge transfer resistance (Rct) of approximately 80.2 Ω for the Zn0.4Cd0.6O cell, a value comparable to that of pure ZnO (68 Ω), suggesting that the composite material maintains reasonable kinetics. researchgate.net These findings indicate that ZnxCd1-xO materials are promising candidates for anode applications in lithium batteries. researchgate.net
Electrochemical Sensing and Detection of Ions
Cadmium and zinc-based systems are integral to the development of electrochemical sensors for the detection of heavy metal ions, which are significant environmental pollutants. researchgate.net The simultaneous detection of ions like zinc (Zn(II)), cadmium (Cd(II)), and lead (Pb(II)) is a key objective in environmental monitoring. nih.gov Techniques such as anodic stripping voltammetry (ASV) are employed due to their simplicity, speed, low cost, and high sensitivity. researchgate.net
Various modifications to electrode surfaces are used to enhance sensor performance, including sensitivity and selectivity. One approach involves using a Nafion/ionic liquid/graphene composite to modify a screen-printed carbon electrode. nih.gov This type of sensor, when combined with an in situ plated bismuth film, exhibits well-defined and separate peaks for Zn(II), Cd(II), and Pb(II) during square wave anodic stripping voltammetry (SWASV). nih.gov Such a sensor has demonstrated linear calibration curves for concentrations ranging from 0.1 to 100.0 ng L⁻¹ for all three ions. With an accumulation period of 120 seconds, the calculated detection limits were 0.09 ng mL⁻¹ for Zn(II), 0.06 ng L⁻¹ for Cd(II), and 0.08 ng L⁻¹ for Pb(II). nih.gov
Another established method utilizes thin-film mercury electrodes (TFME) for the simultaneous detection of multiple heavy metals. While disposable carbon tip electrodes can quantify Cd(II) and Pb(II), they often fail to produce a signal for Zn(II). By modifying the carbon surface with a thin film of mercury, detection of Zn(II) becomes possible. This modification has been shown to significantly improve the limit of detection (LOD) for cadmium; in one study, the LOD for Cd(II) improved from 0.1 µg·mL⁻¹ with an unmodified electrode to 0.06 µg·mL⁻¹ with a TFME. For Zn(II), which was undetectable with the bare electrode, the TFME enabled detection with an LOD of 0.6 µg·mL⁻¹.
The presence of multiple ions in a sample can lead to interference; for instance, the presence of copper and zinc can form intermetallic compounds on a mercury film, affecting analysis. Similarly, cadmium is often present in environmental samples and may interfere with the detection of zinc. Despite these challenges, modified electrochemical sensors have been successfully applied to detect trace metal ions in real-world samples like drinking water, demonstrating their practical utility. nih.gov
Environmental Geochemistry and Speciation of Cadmium and Zinc
Mobility and Redistribution of Cadmium and Zinc in Environmental Compartments
The mobility and subsequent bioavailability of cadmium (Cd) and zinc (Zn) in the environment are not solely dependent on their total concentrations but are intricately linked to their chemical forms or speciation. The distribution of these metals between solid and aqueous phases is governed by a series of dynamic physicochemical processes.
Speciation Evolution in Contaminated Soils, Tailings, and Sediments
The chemical speciation of cadmium and zinc in contaminated soils, mining tailings, and sediments undergoes significant evolution as these materials weather and interact with their surroundings. This evolution determines the potential for these metals to be released into the environment.
Sequential extraction procedures are commonly employed to determine the partitioning of metals into different geochemical fractions. These fractions typically include: water-soluble, exchangeable, carbonate-bound, Fe-Mn oxide-bound, organic matter-bound, and residual fractions.
In mining-affected areas, the speciation of zinc and lead in tailings, soils, and sediments is often dominated by their association with oxyhydroxides and resistant mineral forms. researchgate.netnih.gov For cadmium, its association with organic matter can be a significant trapping mechanism. researchgate.netnih.gov Studies have shown that while the primary mineralogical associations (oxyhydroxides and residual forms) may remain stable during transport, the proportions in more mobile fractions, such as exchangeable and carbonate-bound, can vary. researchgate.net
For instance, in one study, the bioavailability of metals in tailings followed the order of Pb > Zn > Cd, but this order changed to Cd > Pb > Zn in the surrounding soils, indicating an increase in cadmium's potential mobility and bioavailability as it moves from the source of contamination. researchgate.netnih.gov The formation of minerals like smithsonite (B87515) (ZnCO₃) and hydrozincite (Zn₅(CO₃)₂(OH)₆) can lead to the retention of zinc in a carbonate-bound form in soils. researchgate.netnih.gov
In river sediments, the majority of heavy metals, including zinc, are often found in the residual fraction, meaning they are locked within the crystal structure of minerals and are not readily bioavailable. accscience.com However, among the non-residual fractions, zinc and lead are frequently associated with the reducible fraction (Fe-Mn oxides), while copper is more linked to the oxidizable fraction (organic matter). accscience.com In contaminated creek sediments, cadmium, lead, and zinc have been found to be primarily associated with the more mobile exchangeable, carbonate, and Fe-Mn oxide fractions. scirp.org
Table 1: Predominant Geochemical Fractions of Cadmium and Zinc in Various Contaminated Media
| Metal | Contaminated Medium | Predominant Geochemical Fractions | Reference |
|---|---|---|---|
| Cadmium | Soils near mining areas | Organic matter-bound, Exchangeable, Carbonate-bound | researchgate.netnih.gov |
| Creek Sediments | Exchangeable, Carbonate-bound, Fe-Mn oxide-bound | scirp.org | |
| Zinc | Soils near mining areas | Oxyhydroxide-bound, Carbonate-bound (as smithsonite/hydrozincite), Residual | researchgate.netnih.gov |
| River Sediments | Residual, Reducible (Fe-Mn oxide-bound) | accscience.com | |
| Creek Sediments | Exchangeable, Carbonate-bound, Fe-Mn oxide-bound | scirp.org |
Physicochemical Processes Governing Transport and Bioavailability
The transport and bioavailability of cadmium and zinc are controlled by a suite of interconnected physicochemical processes. mdpi.com Key factors influencing these processes include pH, redox potential, and the presence of various sorbent materials and complexing ligands.
pH: Hydrogen ion activity (pH) is arguably the most critical factor governing the speciation, solubility, and mobility of metals in aqueous environments. usgs.gov Generally, at lower pH values, cadmium and zinc are more soluble and mobile as the free aquo cations (Cd²⁺ and Zn²⁺) are the dominant species. mdpi.comusgs.gov An increase in pH typically leads to decreased solubility and mobility due to the precipitation of hydroxides and carbonates and increased sorption to soil particles. usgs.govtandfonline.com For example, the solubility of zinc in soil has been observed to decrease by a factor of 100 for each unit increase in pH. tandfonline.com
Redox Potential (Eh): The redox state of the soil or sediment also plays a crucial role. Under oxidizing conditions, metals are often associated with Fe-Mn oxides. researchgate.netnih.gov A decrease in redox potential (i.e., more reducing or anoxic conditions) can lead to the dissolution of these oxides, which can release adsorbed cadmium and zinc back into the solution, thereby increasing their mobility. tandfonline.com
Adsorption-Desorption: These are key surface reactions that control the partitioning of metals between the solid and solution phases. mdpi.com Cadmium and zinc can be adsorbed onto the surfaces of clay minerals, iron and manganese oxides, and organic matter. bibliotekanauki.pludel.edu The strength of this adsorption influences their bioavailability.
Complexation: In the soil solution and in natural waters, cadmium and zinc can form complexes with inorganic ligands (e.g., Cl⁻, SO₄²⁻, CO₃²⁻) and organic ligands. usgs.govbibliotekanauki.pl The formation of soluble complexes can enhance the mobility of these metals, while complexation with solid-phase organic matter contributes to their immobilization.
The interplay of these processes is complex. For instance, while lower pH generally increases mobility, the presence of specific complexing agents can alter this behavior. The bioavailability of metals is not just a function of the total concentration but is highly dependent on these dynamic equilibria in the soil and water environment. mdpi.comusgs.gov
Immobilization Mechanisms in Contaminated Media
Immobilization techniques aim to reduce the mobility and bioavailability of heavy metals in contaminated soils and sediments by enhancing their retention in the solid phase. This is achieved through several mechanisms, including sorption, precipitation, and complexation.
Sorption and Adsorption Processes on Natural and Engineered Sorbents
Sorption is a key process for immobilizing cadmium and zinc. It involves the binding of these metals to the surface of various materials. A wide range of natural and engineered sorbents have been investigated for their effectiveness in removing cadmium and zinc from contaminated water and soil.
Natural Sorbents:
Bentonite (B74815) Clay and other Clay Minerals: Clay minerals like montmorillonite (B579905) (a major component of bentonite) have a high capacity for metal sorption due to their layered structure and high surface area. mdpi.com
Organic Matter: Soil organic matter provides numerous binding sites for metal cations, effectively reducing their mobility. carnegiescience.edu
Zeolites: These natural aluminosilicate (B74896) minerals are effective at removing heavy metals due to their porous structure and ion exchange capacity. mdpi.comresearchgate.net
Engineered Sorbents:
Activated Carbon: This material is known for its high porosity and surface area, making it an excellent adsorbent for a variety of contaminants, including heavy metals.
Modified Sorbents: The sorption capacity of natural materials can be enhanced through modification. For example, iron-coated montmorillonite has been shown to have an increased capacity for cadmium adsorption. mdpi.com Similarly, alkaline-modified sawdust has demonstrated higher efficiency in removing zinc and copper compared to untreated sawdust. researchgate.net Synthetic zeolites have also been shown to be highly efficient in the simultaneous removal of zinc and cadmium from aqueous solutions. mdpi.comresearchgate.net
The effectiveness of these sorbents depends on factors such as pH, the initial concentration of the metals, and the presence of competing ions. mdpi.com
Table 2: Comparison of Sorbents for Cadmium and Zinc Immobilization
| Sorbent Type | Examples | Primary Mechanism(s) | Reference |
|---|---|---|---|
| Natural Clays | Bentonite, Montmorillonite, Kaolinite | Ion Exchange, Surface Adsorption | mdpi.com |
| Natural Zeolites | Clinoptilolite | Ion Exchange, Physisorption | mdpi.comresearchgate.net |
| Organic Matter | Humus, Compost | Chelation, Complexation, Ion Exchange | carnegiescience.edu |
| Engineered Sorbents | Activated Carbon | Adsorption | - |
| Modified Clays | Iron-coated Montmorillonite | Enhanced Surface Adsorption | mdpi.com |
| Synthetic Zeolites | Zeolite 3A, 10A, 13X | Ion Exchange, Physisorption | mdpi.comresearchgate.net |
| Modified Biomass | Alkaline-modified Sawdust | Enhanced Surface Adsorption, Ion Exchange | researchgate.net |
Precipitation of Insoluble Cadmium and Zinc Compounds (Hydroxides, Carbonates)
Another important immobilization mechanism is the precipitation of cadmium and zinc into insoluble mineral forms. This process is highly dependent on the chemical conditions of the soil or water, particularly pH.
As the pH of the soil or water increases, the solubility of cadmium and zinc decreases, leading to their precipitation as hydroxides and carbonates. bibliotekanauki.plcdc.gov Common insoluble compounds include:
Cadmium hydroxide (B78521) (Cd(OH)₂)
Cadmium carbonate (CdCO₃)
Zinc hydroxide (Zn(OH)₂)
Zinc carbonate (smithsonite, ZnCO₃)
The application of soil amendments that increase pH, such as lime (calcium carbonate), is a common strategy to induce the precipitation of these metals and thereby reduce their mobility and bioavailability. wur.nl Microbial processes can also induce carbonate precipitation, which has been shown to be effective in immobilizing cadmium in soil. frontiersin.org For example, ureolytic bacteria can hydrolyze urea, leading to an increase in pH and carbonate concentration, which in turn promotes the precipitation of cadmium carbonate. frontiersin.org
Chelation and Complexation with Organic Ligands
The interaction of cadmium and zinc with organic ligands plays a dual role in their environmental fate. While complexation with soluble organic matter can enhance their mobility, complexation with insoluble organic matter (humic substances) and the formation of strong chelates contribute significantly to their immobilization. usgs.govresearchgate.net
Organic ligands, which are molecules that can donate electrons to a metal ion, form coordination complexes with cadmium and zinc. researchgate.netpsu.edu In soil, solid-phase organic matter acts as a major sink for these metals, binding them tightly and reducing their concentration in the soil solution. carnegiescience.edu
In aquatic systems, the speciation of zinc and cadmium is often regulated by natural organic ligands. psu.edunsf.gov Studies in lake waters have shown that a significant portion of dissolved cadmium and zinc can be complexed with strong organic ligands, which affects their bioavailability. researchgate.net Research in Narragansett Bay indicated that the majority of chelated zinc and cadmium were found in the soluble, low molecular weight fraction (<1 kDa). psu.edu The stability of these metal-organic complexes is a key factor in determining the free ion activity, which is often considered a proxy for bioavailability.
The formation of these complexes is a competitive process, with different metals vying for binding sites on the organic ligands. researchgate.net The strength of these bonds can vary, leading to a range of stabilities for the metal-organic complexes formed.
Plant-Metal Interactions and Stress Responses
Molecular Mechanisms of Zinc and Cadmium Stress Response in Plants
Exposure to elevated levels of zinc and cadmium triggers a complex cascade of molecular responses within plant cells, aimed at mitigating toxicity and maintaining cellular homeostasis. nih.gov While zinc is an essential micronutrient, high concentrations can be toxic. Cadmium, on the other hand, is a non-essential and highly toxic heavy metal that can cause significant harm to plants even at low concentrations. nih.gov
A primary response to both zinc and cadmium stress is the generation of reactive oxygen species (ROS), which can lead to oxidative damage to cellular components like lipids, proteins, and DNA. nih.gov Plants have evolved antioxidant defense systems to counteract this, involving both enzymatic and non-enzymatic components. Enhanced activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX) is a common response to metal-induced oxidative stress. nih.gov For instance, the hyperaccumulator Noccaea caerulescens exhibits higher APX activity under cadmium exposure compared to high zinc exposure. nih.gov
Gene expression is significantly altered in response to zinc and cadmium stress. A variety of gene families are involved in metal transport, chelation, and sequestration. Key transporter families include:
Zinc-Regulated, Iron-Regulated Transporter-like Proteins (ZIP): These transporters are involved in the uptake of various metal ions, including zinc and, opportunistically, cadmium. nih.govmdpi.com
Heavy Metal ATPases (HMAs): These proteins play a crucial role in the transport of heavy metals across cellular membranes. For example, HMA4 is involved in loading zinc and cadmium into the xylem for translocation from roots to shoots. nih.govmdpi.com
Natural Resistance-Associated Macrophage Proteins (NRAMPs): This family of transporters is involved in the transport of a range of divalent metal cations, including iron, manganese, and cadmium. frontiersin.orgpnas.org
Cation Diffusion Facilitator (CDF) / Metal Tolerance Proteins (MTPs): These transporters are primarily involved in the sequestration of metal ions into vacuoles. mdpi.com
The expression of these transporter genes is tightly regulated. For example, in Arabidopsis thaliana, HMA4 is upregulated in roots under high zinc conditions but repressed by cadmium exposure. nih.gov
Hormonal signaling pathways are also modulated by cadmium stress. For instance, cadmium can suppress the expression of genes related to auxin (IAA) biosynthesis and transport. frontiersin.org Conversely, the application of abscisic acid (ABA) and salicylic (B10762653) acid (SA) has been shown to increase cadmium transport from roots to stems. frontiersin.org
Furthermore, epigenetic modifications, such as DNA methylation and histone acetylation, play a role in regulating gene expression in response to heavy metal stress. frontiersin.org Studies have shown that cadmium treatment can lead to an increase in DNA methylation levels in several plant species, which is associated with enhanced tolerance. frontiersin.org
Plant Strategies for Metal Exclusion, Detoxification, and Compartmentalization
To cope with the presence of toxic levels of cadmium and excess zinc, plants have evolved a three-tiered defense strategy: exclusion, detoxification, and compartmentalization. tandfonline.comresearchgate.net
Exclusion: The first line of defense is to prevent or limit the entry of metal ions into the plant's root system. tandfonline.comnih.gov This can be achieved through several mechanisms:
Immobilization at the Cell Wall: The cell walls of root cells contain components like pectins and hemicellulose that have negatively charged groups capable of binding and immobilizing metal cations, thus preventing their entry into the symplasm. tandfonline.comfrontiersin.orgtandfonline.com
Root Exudates: Plants can release organic compounds, such as organic acids and chelates, from their roots into the rhizosphere. tandfonline.comtandfonline.com These compounds can complex with metal ions, reducing their bioavailability for uptake. tandfonline.com
Mycorrhizal Associations: Symbiotic relationships with mycorrhizal fungi can help in immobilizing metals in the soil, further limiting their uptake by the plant roots. nih.gov
Detoxification: Once metal ions breach the exclusion barriers and enter the plant's symplasm, detoxification mechanisms are activated to render them less harmful. nih.gov The primary method of detoxification is chelation, where metal ions are bound to specific ligands. frontiersin.org
Phytochelatins (PCs): These are small, cysteine-rich peptides that are rapidly synthesized in response to heavy metal exposure, particularly cadmium. nih.govnih.gov The sulfhydryl groups of cysteine residues in PCs have a high affinity for cadmium ions, forming stable Cd-PC complexes. frontiersin.org
Metallothioneins (MTs): These are low-molecular-weight, cysteine-rich proteins that can also bind to metal ions, including both zinc and cadmium. mdpi.com Different classes of MTs have varying affinities for different metals. mdpi.com
Glutathione (GSH): This tripeptide is a precursor for phytochelatin (B1628973) synthesis and can also directly chelate metal ions through its thiol group. nih.gov
Compartmentalization: The final strategy involves sequestering the metal-chelate complexes into specific subcellular compartments where they cannot interfere with metabolic processes. The primary site for metal sequestration is the vacuole. nih.govfrontiersin.org
Vacuolar Sequestration: The Cd-PC complexes are transported into the vacuole, often via ATP-binding cassette (ABC) transporters located on the tonoplast (the vacuolar membrane). researchgate.netnih.gov This process effectively removes the toxic metal from the cytoplasm.
Tissue-Level Compartmentation: In hyperaccumulator species, metals can be transported to and stored in specific tissues where they are less metabolically active. For example, in the hyperaccumulator Arabidopsis halleri, high concentrations of zinc and cadmium are found in the trichomes (leaf hairs) and the epidermis of the leaves. d-nb.infonih.govuni-konstanz.de
These strategies—exclusion, detoxification, and compartmentalization—work in concert to enable plants to survive and, in some cases, thrive in environments with high concentrations of zinc and cadmium. The efficiency of these mechanisms varies greatly among different plant species, leading to different levels of metal tolerance and accumulation. nih.gov
Theoretical and Computational Investigations of Cadmium Zinc Compounds
Density Functional Theory (DFT) for Electronic and Optical Properties
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the structural, electronic, and optical properties of cadmium-zinc compounds. Studies on cadmium-substituted zinc selenide (B1212193) (Zn₁₋ₓCdₓSe) have utilized DFT to characterize its optoelectronic properties. frontiersin.orgnih.gov These investigations have shown that as the concentration of cadmium increases, the electronic bandgap of the material decreases, shifting its applicability across the visible spectrum from blue to red. frontiersin.orgnih.gov
DFT calculations have demonstrated that Zn₁₋ₓCdₓSe alloys are direct bandgap semiconductors, a desirable property for many optoelectronic devices. frontiersin.orgnih.gov The substitution of cadmium into the zinc selenide lattice leads to a linear increase in the lattice constant, while the bulk modulus shows an inverse trend. frontiersin.orgnih.gov Furthermore, these materials exhibit isotropic optical properties. frontiersin.orgnih.gov Key optical parameters such as optical conductivity, reflectance, refractive index, absorption, and extinction coefficient have been computationally determined, providing a comprehensive understanding for their use in photonic and photovoltaic devices. frontiersin.orgnih.gov
In the context of cadmium telluride (CdTe) and cadmium zinc telluride (CZT) nanostructures, DFT and time-dependent DFT (TDDFT) have been employed to study their structural and electronic properties. researchgate.net These calculations indicate that increasing the zinc concentration in Cd(n-m)ZnmTen clusters leads to an increase in both binding energy and the energy gap. researchgate.net
Table 1: Calculated Properties of Cadmium-Zinc Compounds using DFT
| Compound/System | Property Investigated | Key Finding |
| Zn₁₋ₓCdₓSe | Optoelectronic and Structural Properties | Direct bandgap semiconductor with a tunable bandgap (2.76 eV to 1.87 eV) by varying Cd concentration. frontiersin.orgnih.gov |
| Cadmium-doped ZnO Nanosheets | Structural, Electronic, and Optical Properties | Cd impurities reduce the band gap and increase the magnetic moment, enhancing optical properties. alzahra.ac.ir |
| Cd(n-m)ZnmTen Clusters | Structural and Electronic Properties | Binding energy and energy gap increase with higher Zn concentration. researchgate.net |
| CdSeTe Alloys | Electronic and Atomic Structure | Alloying CdTe with CdSe can reduce the band gap and improve band alignment for solar cell applications. lboro.ac.uk |
Molecular Modeling of Crystal Growth Dynamics (e.g., Cadmium Zinc Telluride)
Molecular dynamics (MD) simulations have become instrumental in understanding the complex processes of crystal growth, particularly for materials like cadmium zinc telluride (CZT). cambridge.orgresearchgate.netcambridge.org These models provide fundamental insights into growth dynamics and the formation of defects, which are critical for improving the quality of large, single CZT crystals used in applications such as gamma radiation detectors. cambridge.orgresearchgate.netcambridge.org
A significant challenge in MD simulations of semiconductor growth is the need for accurate interatomic potentials that can describe the various metastable configurations encountered during the transition from melt to crystal. aps.org To address this, quantum-mechanics-based bond-order potentials (BOP) have been developed. aps.org These potentials have demonstrated success in simulating the melt growth of CdTe, providing a detailed understanding of defect formation mechanisms at a scale comparable to empirical MD methods but with a fidelity approaching that of quantum mechanical calculations. aps.org
Modeling efforts have focused on various crystal growth techniques, including the Bridgman method and the Traveling Heater Method (THM). nih.gov Computational models of gradient freeze furnaces, for instance, help in understanding how experimental conditions affect the properties of the grown crystals. cambridge.orgresearchgate.netcambridge.org These simulations can predict the influence of factors like crucible design and mounting on the thermal fields and melt convection within the furnace, which are crucial for controlling the crystal growth process. researchgate.netresearchgate.net By comparing model results with experimental measurements, researchers can gain valuable insights to optimize growth conditions and improve crystal quality. cambridge.orgresearchgate.netresearchgate.net
The ultimate goal of this modeling is to create a predictive tool that can close the loop between materials discovery, device research, and system performance, leading to more reproducible and cost-effective production of high-quality CZT crystals. cambridge.orgresearchgate.netcambridge.org
Simulation of Adsorption Phenomena
The adsorption of cadmium and zinc ions from aqueous solutions is a critical process in environmental remediation. Computational simulations, including the application of adsorption isotherms and diffusion models, provide a framework for understanding and predicting the behavior of these metal ions.
Langmuir Multicomponent Adsorption Isotherms and Vacancy Solution Theory
The competitive adsorption of cadmium and zinc onto various adsorbents can be effectively modeled using multicomponent adsorption isotherms. The Langmuir model, and its extensions, are frequently used to describe monolayer adsorption. mdpi.compjoes.com In binary systems of cadmium and zinc, experimental results often show that zinc is adsorbed to a greater extent than cadmium. researchgate.net
The Vacancy Solution Theory (VST) has been shown to provide a satisfactory and simultaneous description of experimental data for both zinc and cadmium adsorption. researchgate.netunina.it A key advantage of VST is its ability to account for interactions between the two analytes and between the solvent and each individual analyte. researchgate.net
Recently, new models like the Jeppu Amrutha Manipal Multicomponent (JAMM) isotherm have been developed. acs.orgacs.org The JAMM model is notable for utilizing single-component adsorption parameters to simulate multicomponent systems, and it incorporates interaction coefficients, mole fraction parameters, and a heterogeneity index for a more comprehensive framework. acs.orgacs.org This model has been successfully validated using cadmium and zinc competitive adsorption data. acs.orgacs.org
Diffusion Models for Metal Uptake
Diffusion models are essential for understanding the kinetics of metal uptake by various organisms and materials. Studies on the uptake of cadmium and zinc have shown that the process can be limited by the diffusion of the free metal ion to the surface of the adsorbent. researchgate.netoup.com For instance, in plant roots, the uptake of Cd and Zn is often limited by diffusion, except at very high levels of solution buffering. researchgate.netoup.com
Kinetic models, such as the pseudo-first-order, pseudo-second-order, and intra-particle diffusion models, are used to analyze the rate of adsorption. mdpi.com These models help to determine whether the adsorption process is controlled by external diffusion, internal diffusion, or a combination of both. mdpi.com For example, in the adsorption of Cd(II) and Zn(II) by microalgae, the process is often subject to the dual control of both internal and external diffusion. mdpi.com
The uptake kinetics can be described by equations that relate the influx rate to the ambient dissolved metal concentration. oup.com For example, the internalization rate of Cd and Zn by the marine bacterium Bacillus firmus has been calculated using an equation that includes an uptake rate constant and a power coefficient related to the free metal ion concentration. oup.com
Table 2: Kinetic Parameters for Cadmium and Zinc Uptake
| Organism/System | Metal | Uptake Rate Constant (kᵤ) | Power Coefficient (y) |
| Bacillus firmus | Cd | 0.3174 x 10⁻¹⁴ L/cell/min | 0.657 |
| Bacillus firmus | Zn | 0.4716 x 10⁻¹⁶ L/cell/min | 0.631 |
| Daphnia magna | Cd | 0.056 to 0.068 L/g/h | ~1 |
| Daphnia magna | Zn | 0.038 to 0.052 L/g/h | ~1 |
| Black Sea Bream | Cd | 2.64 L/kg/d | - |
| Black Sea Bream | Zn | 6.50 L/kg/d | - |
Quantum Mechanical Simulations for Material Design
Quantum mechanical simulations, particularly those based on DFT, are at the forefront of designing novel materials with tailored properties. These simulations allow for the ab initio design of cadmium-zinc compounds by predicting their behavior at the atomic level.
For example, in the design of layered double hydroxides (LDHs) for cadmium remediation, DFT and ab initio molecular dynamics (AIMD) have been used to study the effect of the coordination environment of Ca²⁺ ions on mineralization performance. rsc.org Theoretical results suggest that creating defects in the LDH structure can enhance its performance. rsc.org
The creation of cadmium vacancies (V_Cd) in CdTe, a prominent defect, has been investigated using ab initio defect techniques. nih.govresearchgate.net These studies have calculated the thermodynamic properties of these vacancies, revealing their role as negative-U centers, which has helped to reconcile theoretical predictions with experimental observations. nih.govresearchgate.net Understanding such defects is crucial for designing more efficient CdTe-based solar cells. nih.govresearchgate.net
Furthermore, quantum mechanical simulations can guide the development of new alloys. For instance, modeling the alloying of CdTe with CdSe to form CdSeTe for solar cells helps in understanding how the Te:Se ratio affects the crystal structure, band structure, and density of states, ultimately aiming to improve solar conversion efficiency. lboro.ac.uk
Computational Analysis in Photocatalysis
Computational analysis plays a vital role in understanding and optimizing the photocatalytic activity of cadmium-zinc compounds. These simulations provide insights into the electronic structure, charge carrier dynamics, and reaction mechanisms that govern photocatalysis.
In the case of cadmium-doped zinc oxide (Cd-doped ZnO) nanoparticles, computational tools like the RF module of COMSOL Multiphysics have been used to correlate theoretical results with experimental findings on the degradation of organic dyes. colab.wsresearchgate.net Such simulations can help in understanding the effect of dopant concentration on the material's properties and its photocatalytic efficiency. colab.wsresearchgate.net For instance, it has been shown that a certain percentage of cadmium doping can lower the bandgap energy, leading to enhanced photocatalytic activity under visible light. colab.wsresearchgate.net
Computational studies also help elucidate the photocatalytic mechanism. For example, in hierarchical Zn₃In₂S₆@CdS photocatalysts, XPS analysis combined with theoretical calculations can reveal the charge migration pattern between the different components of the heterostructure. mdpi.com This understanding is crucial for designing more efficient photocatalysts with enhanced charge separation. mdpi.com
Similarly, for Cd-doped ZnWO₄ nanorods, computational analysis helps to explain the enhanced photocatalytic activity. nih.gov The doping with Cd²⁺ is believed to create electron traps, which improves the separation efficiency of photogenerated carriers, leading to a higher degradation rate of organic pollutants. nih.gov DFT calculations can be used to determine the band edge positions of the doped materials, providing a theoretical basis for the observed photocatalytic performance. nih.gov
The combination of experimental work with computational analysis provides a powerful approach to developing novel and efficient cadmium-zinc-based photocatalysts for environmental applications. researchgate.netx-mol.netmdpi.comcapes.gov.bracs.org
Modeling of Metal Binding to Organic Materials (NICA-Donnan Model)
The Non-Ideal Competitive Adsorption (NICA)-Donnan model is a powerful and widely used geochemical tool for describing and predicting the binding of metal ions, including cadmium (Cd) and zinc (Zn), to natural organic matter such as humic and fulvic acids. researchgate.netresearchgate.net This model is crucial for understanding the speciation, mobility, and bioavailability of these metals in environmental systems like soils and aquatic environments. researchgate.netnih.gov The NICA-Donnan model uniquely combines a description of specific, covalent binding with non-specific, electrostatic interactions. researchgate.netualg.pt
The "NICA" component of the model addresses the specific binding of ions to the functional groups of organic matter, primarily carboxylic and phenolic groups. researchgate.net It accounts for the chemical heterogeneity of these binding sites and the competition between different metal ions and protons for these sites. ualg.pt The "Donnan" part of the model treats the organic matter as a gel-like phase with a diffuse electrical charge, accounting for the non-specific electrostatic attraction of cations to the negatively charged organic molecules. researchgate.netualg.pt
A key strength of the NICA-Donnan model is its ability to provide a thermodynamically consistent description of metal-ion binding across a wide range of conditions, including variations in pH, ionic strength, and the concentrations of competing metals. ualg.ptnerc.ac.uk
Detailed Research Findings
Numerous studies have utilized the NICA-Donnan model to investigate the binding of cadmium and zinc to organic materials, leading to significant insights into their environmental behavior.
One of the primary applications of the model has been the development of "generic" parameter sets for the binding of various metal ions, including Cd and Zn, to humic and fulvic acids. acs.org These generic parameters, derived from extensive experimental data, allow for the prediction of metal binding in different environmental scenarios without the need for site-specific calibration. nih.govacs.org For instance, research has shown that the model can excellently describe experimental data for both Cd and Zn binding to humic acid over a broad pH range (4, 6, and 8) and a wide span of free metal ion concentrations (p[Cd²⁺] = 3-9 and p[Zn²⁺] = 3-8). nih.govfigshare.com The model achieved high correlation coefficients (R²Cd = 0.971, R²Zn = 0.988) without adjusting generic parameters, demonstrating its predictive power. nih.govfigshare.com
The model has also been instrumental in understanding competitive binding between cadmium and zinc. As chemical analogues, they often compete for the same binding sites on organic matter. researchgate.net The NICA-Donnan model can quantify this competition, which is essential for accurately predicting the speciation of each metal in systems where both are present. nerc.ac.uk For example, the model has been used to successfully predict the competitive effect of calcium (Ca) on both cadmium and copper (Cu) binding. nerc.ac.uk
Furthermore, the NICA-Donnan model has been coupled with advanced analytical techniques to refine our understanding of metal-organic matter interactions. Studies combining the model with techniques like the Donnan membrane technique and Absence of Gradients and Nernstian Equilibrium Stripping (AGNES) have provided valuable data on free metal ion concentrations, which is crucial for model validation and parameterization. nih.govresearchgate.net For example, the Donnan membrane technique was validated for cadmium using ion-selective electrodes and then applied to generate much-needed data for zinc binding, for which a reliable electrode is not commercially available. nih.govfigshare.com
Simulations using the NICA-Donnan model have also shed light on the influence of organic matter purification methods on metal binding properties. Research comparing alkaline-extracted material with fully purified humic acid revealed significant differences in the binding of Cd and Zn. publish.csiro.au The model helped to explain these differences by relating them to the varying content of carboxylic groups, highlighting the importance of sample treatment in experimental studies. publish.csiro.au
The predictive capabilities of the NICA-Donnan model extend to assessing the impact of environmental changes. For instance, it can be used to model how changes in soil pH, often resulting from agricultural practices or remediation efforts, affect the mobility of Cd and Zn by altering the charge of organic matter particles. wur.nl The model has also been used to correlate the Donnan potential of organic matter with the concentration of dissolved organic matter (DOM), which is a key factor in the transport of metal-DOM complexes in soils. wur.nl
Data Tables
The NICA-Donnan model relies on a set of parameters that describe the properties of the organic matter and its interaction with different ions. Below are tables representing typical generic parameters for fulvic and humic acids, which are commonly used in the model.
Table 1: Generic NICA-Donnan Parameters for Proton Binding to Humic and Fulvic Acids This table presents generic Non-Ideal Competitive Adsorption (NICA)-Donnan model parameters for proton (H⁺) binding to fulvic acid (FA) and humic acid (HA). These parameters are fundamental for modeling the competitive binding of metal ions like cadmium and zinc.
| Parameter | Fulvic Acid (FA) | Humic Acid (HA) | Description |
| log KH1 | 2.34 | 2.93 | Median proton affinity constant for carboxylic-type sites |
| mH1 | 0.38 | 0.50 | Heterogeneity parameter for carboxylic-type sites |
| Qmax1,H (equiv/kg) | 5.88 | 3.15 | Maximum site density for carboxylic-type sites |
| log KH2 | 8.6 | 8.0 | Median proton affinity constant for phenolic-type sites |
| mH2 | 0.53 | 0.26 | Heterogeneity parameter for phenolic-type sites |
| Qmax2,H (equiv/kg) | 1.86 | 2.55 | Maximum site density for phenolic-type sites |
| Data sourced from Milne et al. (2001) researchgate.net |
Table 2: Generic NICA-Donnan Parameters for Cadmium and Zinc Binding to Humic and Fulvic Acids This table provides recommended generic NICA-Donnan model parameters for the binding of Cadmium (Cd²⁺) and Zinc (Zn²⁺) to fulvic and humic acids. These parameters are used to model the specific binding of these metals to the two main types of binding sites (carboxylic and phenolic).
| Metal Ion | Acid Type | log KM1 | nM1 | log KM2 | nM2 |
| Cadmium (Cd²⁺) | Fulvic Acid | 2.8 | 0.7 | 7.0 | 0.7 |
| Humic Acid | 3.5 | 0.7 | 7.7 | 0.7 | |
| Zinc (Zn²⁺) | Fulvic Acid | 3.2 | 0.7 | 7.3 | 0.7 |
| Humic Acid | 4.0 | 0.7 | 7.9 | 0.7 | |
| Data sourced from Milne et al. (2003) acs.org | |||||
| Note: log KM1 and log KM2 are the median affinity constants for metal binding to carboxylic-like and phenolic-like sites, respectively. nM1 and nM2 are parameters related to the metal/proton exchange stoichiometry for each site type. |
Emerging Research Directions in Cadmium Zinc Advanced Materials
Cadmium-Zinc Quantum Dots (QDs) for Next-Generation Optoelectronics
Strategies for Cadmium-Free Quantum Dot Development
Concerns over the long-term toxicity of cadmium have spurred significant research into the development of cadmium-free alternatives. sigmaaldrich.com While coating cadmium-based QDs with a non-toxic shell like zinc sulfide (B99878) (ZnS) can mitigate cadmium leakage, the ultimate goal is to create high-performance QDs without this heavy metal. azonano.comresearchgate.net The primary focus has been on developing materials with comparable optoelectronic properties and stability to their cadmium-based counterparts. sigmaaldrich.com
Promising cadmium-free systems include those based on indium phosphide (B1233454) (InP) and copper indium sulfide (CuInS₂). sigmaaldrich.com Like their cadmium-based predecessors, these materials often employ a core/shell architecture to enhance their properties. For example, InP cores can be coated with a wider bandgap material like ZnS or zinc selenide (B1212193) (ZnSe) to improve photoluminescence intensity and quantum yield. sigmaaldrich.com
Researchers at Curtin University have made significant strides in creating efficient blue QLEDs using zinc, selenium, tellurium, and sulfur (ZnSeTeS). displaydaily.com Their innovative approach, which involves an isoelectronic control strategy, has resulted in a cadmium-free blue QLED with an external quantum efficiency of 24.7% and a lifespan of nearly 30,000 hours, rivaling traditional cadmium-based designs. displaydaily.comdisplaydaily.com
Comparison of Cadmium-Based and Cadmium-Free QDs:
| Feature | Cadmium-Based QDs (e.g., CdSe/ZnS) | Cadmium-Free QDs (e.g., InP/ZnS) | Source |
| Core Composition | Typically Group II-VI elements (e.g., CdSe, CdTe) | Typically Group III-V elements (e.g., InP) or others like CuInS₂ | sigmaaldrich.com |
| Toxicity | Concerns due to cadmium content. | Considered more environmentally friendly. | sigmaaldrich.comnumberanalytics.com |
| Performance | Well-established with high efficiency and stability. | Performance has been catching up, with recent breakthroughs showing comparable efficiency. | sigmaaldrich.comdisplaydaily.com |
| Surface Chemistry | Optimized for stability and bioconjugation. | Surface chemistry and stability in physiological environments have been a challenge. | sigmaaldrich.com |
Surface Passivation and Defect Engineering in Cadmium-Zinc QDs
The performance of quantum dots is highly dependent on their surface quality. rsc.org Surface defects can act as traps for charge carriers, leading to non-radiative recombination and a reduction in photoluminescence quantum yield. rsc.orgacs.org Therefore, surface passivation, the process of neutralizing these defects, is a critical step in synthesizing high-quality QDs. researchgate.net
One common strategy is to grow an inorganic shell of a wider bandgap material, such as ZnS, over the QD core. This shell confines the charge carriers within the core and protects it from the external environment. sigmaaldrich.com For instance, in CdSe QDs, a Cd₁₋ₓZnₓSe shell can be formed to passivate surface defects and enhance the intrinsic emission. researchgate.net
Chemical treatments are also employed for surface passivation. Alkylamines have been shown to effectively passivate the surface of CdSe QDs, significantly increasing their PLQY. aip.org More recently, fluorination has emerged as a powerful technique for removing trap states and passivating the surface of chalcogenide QDs due to fluorine's high electronegativity. rsc.org Another approach involves the use of Z-type ligands like ZnCl₂ to passivate sulfur dangling bonds on the surface of Ag-In-Ga-S (AIGS) QDs, leading to a threefold increase in PLQY. researchgate.net
Core/Shell/Shell Architectures and Type-II Quantum Dots
To further enhance the properties of quantum dots, researchers have developed more complex structures like core/shell/shell and type-II quantum dots.
Core/Shell/Shell Architectures: This design involves growing multiple shells around the core. For example, an InP/ZnSe/ZnS core/multi-shell QD has been developed that can emit at two different wavelengths. azonano.com Another example is the cadmium-free and efficient type-II InP/ZnO/ZnS core/shell/shell QDs, which have achieved a high quantum yield of approximately 91%. acs.org
Type-II Quantum Dots: In contrast to type-I QDs where both the electron and hole are confined within the core, type-II QDs are engineered to spatially separate the electron and hole into different regions of the core and shell. researchgate.netmdpi.comnih.govacs.org This is achieved by selecting materials with a staggered band alignment. researchgate.net This separation leads to a longer exciton (B1674681) lifetime, which can be beneficial for applications like photovoltaics. researchgate.net Examples of type-II systems include CdTe/CdSe and CdSe/ZnTe. nih.govacs.org While type-II QDs have historically suffered from low quantum yields, recent advancements have led to the development of highly efficient cadmium-based and cadmium-free type-II QDs. acs.orgmdpi.com
Environmental Transformations and Fate of Quantum Dots
As the production and use of quantum dots increase, so does the likelihood of their release into the environment. nih.gov The environmental fate of QDs is influenced by processes such as dissolution, agglomeration, and chemical transformation. nih.gov These transformations can alter the toxicity of the QDs. capes.gov.br
Studies have shown that exposure to light can compromise the structural integrity of QDs, leading to the release of constituent metal ions. acs.org For cadmium-based QDs, this can result in the release of toxic Cd²⁺ ions. nih.gov However, environmental components like humic acid can mitigate this toxicity by sequestering the released metal ions. acs.org The ecotoxicity of QDs is complex and depends on their physicochemical properties, environmental conditions, and the species exposed. nih.gov The development of cadmium-free QDs and stable core-shell structures is seen as a crucial step towards creating more sustainable nanotechnologies. capes.gov.brnih.gov
Advanced Composites and Hybrid Materials with Cadmium-Zinc Components
The integration of cadmium-zinc compounds into composites and hybrid materials opens up new avenues for creating materials with enhanced properties. researchgate.net These materials combine the unique characteristics of cadmium-zinc components with a host matrix, which can be a polymer, metal, or ceramic. researchgate.netscimagojr.comdokumen.pub The resulting hybrid materials can exhibit synergistic properties, leading to improved performance in various applications. researchgate.net
For example, cadmium zinc sulfide (CdZnS) can be used as a sputtering target for thin film deposition in the fabrication of optical coatings, solar cells, and sensors. samaterials.com In another application, tungsten-doped cadmium zinc phosphate (B84403) nanostructures have been synthesized and show promise for energy storage and sensing applications due to their high specific capacitance and efficient electron transfer. rsc.orgresearchgate.net The development of such advanced composites is driven by the need for materials with superior electrical, thermal, and mechanical properties. researchgate.net
Future Prospects in Cadmium-Zinc Materials Research
The field of cadmium-zinc materials research continues to evolve, with several promising future directions. A significant area of focus will be the continued development of high-performance, environmentally friendly cadmium-free quantum dots. numberanalytics.com This includes optimizing the synthesis of materials like ZnSeTeS and InP-based QDs to rival the performance of their cadmium-containing counterparts for display and lighting technologies. displaydaily.com
In the realm of energy storage, there is potential for developing advanced materials for batteries, such as those based on zinc, which are considered more environmentally friendly than cadmium-containing batteries. numberanalytics.com Research into hybrid nanostructures and new electrode and electrolyte materials is expected to play a key role in this area. researchgate.net
Furthermore, the exploration of cadmium-zinc-based composites and hybrid materials is likely to expand. This includes the design of novel materials with tailored optical, electrical, and catalytic properties for a wide range of applications, from electronics to environmental remediation. researchgate.neteuropean-mrs.com The modeling of crystal growth, for instance in cadmium zinc telluride (CZT), will also be crucial for improving the quality and yield of these materials for applications like radiation detectors. researchgate.net
Q & A
Q. How do researchers design controlled experiments to study cadmium-zinc interactions in biological systems?
Experimental designs often involve dose-response studies, control groups, and standardized administration routes. For example, in albino rat models, CdCl₂ (0.16 mg/kg) and ZnCl₂ (0.53 mg/kg) are administered intraperitoneally over 8 weeks to assess hepatic and renal toxicity. Control groups receive physiological saline, while experimental groups are exposed to cadmium alone or cadmium with zinc supplementation. Histological and histochemical analyses are performed to evaluate protective effects of zinc . Such designs prioritize reproducibility by standardizing variables like body weight, injection protocols, and environmental conditions.
Q. What analytical methods are used to quantify cadmium and zinc speciation in environmental samples?
Speciation analysis employs techniques like ion chromatography coupled with atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS). For example, solubility and species distribution of cadmium and zinc in aqueous systems are determined using pH-dependent solubility tables (e.g., Table 4-4 for Cd and Table 4-6 for Zn in rainfall-runoff studies). Response Surface Methodology (RSM) optimizes parameters like pH and ionic strength to model metal behavior . These methods require calibration against certified reference materials to ensure accuracy.
Advanced Research Questions
Q. How can molecular dynamics and homology modeling elucidate zinc and cadmium transport mechanisms in plants?
Homology modeling of transporters like HMA4 (a P1B-ATPase in Arabidopsis) is based on bacterial homologs (e.g., ZntA). Mutagenesis studies identify critical amino acids in metal permeation pathways. For instance, ionic interaction networks near the transporter’s entrance influence zinc and cadmium selectivity. Functional validation via complementation assays in mutant plants reveals differential translocation efficiencies, guiding strategies to engineer low-cadmium crops . Advanced tools like AutoDock Vina or ZINC20’s virtual screening database (http://zinc.docking.org ) aid in simulating ligand-protein interactions .
Q. What statistical approaches resolve contradictions in cadmium-zinc toxicity data across studies?
Meta-analyses and multivariate regression account for confounding variables (e.g., exposure duration, bioavailability). For example, a case-control study linking groundwater zinc levels to diabetes risk used logistic regression adjusted for chromium, lead, and mercury . Response Surface Methodology (RSM) with Central Composite Design (CCD) optimizes leaching parameters (e.g., pH, temperature) to reconcile discrepancies in metal recovery efficiency . Sensitivity analysis further identifies dominant variables, such as particle size in atmospheric leaching .
Q. How do researchers validate computational predictions of cadmium-zinc binding affinities experimentally?
Isothermal titration calorimetry (ITC) and X-ray absorption spectroscopy (XAS) measure binding constants and coordination geometries. For instance, ZINC20’s annotated physiochemical properties (e.g., logP, charge) are cross-validated with experimental data from atomic absorption spectroscopy. Discrepancies between predicted and observed values prompt re-evaluation of force field parameters or solvent models .
Methodological Frameworks
Q. What frameworks guide hypothesis formulation in cadmium-zinc research?
The PICO (Population, Intervention, Comparison, Outcome) framework defines questions like, “Does zinc supplementation (Intervention) reduce cadmium-induced nephrotoxicity (Outcome) in rats (Population) compared to untreated controls (Comparison)?” The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure questions address gaps, such as optimizing zinc nanoparticles for mitigating cadmium toxicity .
Q. How can FAIR data principles enhance reproducibility in cadmium-zinc studies?
Public databases like ZINC20 provide standardized, machine-readable metadata (e.g., SMILES strings, 3D conformers) for virtual screening. Researchers should deposit raw spectra, crystallographic data, and toxicity metrics in repositories like ChemSpider or PubChem, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) guidelines .
Future Research Directions
Q. What unresolved questions warrant further investigation?
- How do epigenetic modifications (e.g., DNA methylation) mediate long-term cadmium toxicity despite zinc supplementation?
- Can machine learning predict synergistic/antagonistic effects of cadmium-zinc co-exposure across tissues?
- What structural modifications to HMA4-like transporters enhance zinc selectivity over cadmium in crops?
These questions require interdisciplinary collaboration, leveraging tools like CRISPR-Cas9 for gene editing and ZINC20’s substructure search for ligand discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
